Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpropyl 2-(2-methylpropoxy)-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(2)11-21-17-10-9-15-7-5-6-8-16(15)19(17)18(20)22-12-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBHYOYZZIFCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182619 | |
| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38428-14-7 | |
| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38428-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IIDQ | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038428147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38428-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-isobutoxy-2H-quinoline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ) in Peptide Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ), a highly effective coupling reagent in peptide synthesis. We will delve into its core mechanics, supported by experimental insights and comparative data, to offer a comprehensive resource for professionals in the field of chemical biology and drug development.
Introduction to Peptide Coupling and the Role of IIDQ
The formation of a peptide bond, a chemically stable amide linkage between two amino acids, is the fundamental reaction in both biological and synthetic peptide chemistry. In the laboratory, this condensation reaction is often inefficient on its own. Peptide coupling reagents are therefore essential to activate the carboxylic acid group of one amino acid, transforming it into a more reactive species that is readily attacked by the amino group of another.
This compound, commonly known as IIDQ, belongs to the family of dihydroquinoline-based coupling reagents. These reagents are valued for their ability to facilitate clean and efficient amide bond formation with a low risk of racemization, a critical consideration in the synthesis of stereochemically pure peptides. IIDQ and its polymer-supported counterpart, PS-IIDQ, offer several advantages over other classes of coupling reagents, including ease of use and a favorable side-product profile.
The Mechanism of Action: A Step-by-Step Analysis
The primary role of IIDQ in peptide coupling is the in situ activation of a carboxylic acid. This process is believed to proceed through the formation of a reactive mixed anhydride intermediate. The mechanism, inferred from studies of the closely related 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) and its polymer-supported version, can be broken down into the following key steps:
Step 1: Formation of a Mixed Anhydride Intermediate
The reaction is initiated by the nucleophilic attack of the carboxylate group of an N-protected amino acid on the IIDQ molecule. This leads to the formation of a highly reactive mixed isobutoxycarbonyl anhydride of the amino acid. This intermediate is generated in situ and is not typically isolated.[1]
Step 2: Nucleophilic Attack by the Amine
The free amino group of a second amino acid or peptide then acts as a nucleophile, attacking the mixed anhydride. This attack preferentially occurs at the more electrophilic and less sterically hindered carbonyl carbon of the activated amino acid moiety.[1]
Step 3: Formation of the Peptide Bond and Release of Byproducts
The tetrahedral intermediate formed in the previous step collapses to form the new peptide bond. This step results in the release of isobutanol and carbon dioxide as volatile and easily removable byproducts, along with the dihydroquinoline moiety.[1] A key advantage of this mechanism is the low propensity for racemization at the chiral center of the activated amino acid.
Below is a diagram illustrating this proposed signaling pathway:
Quantitative Data and Performance
| Coupling Reagent | Average Isolated Yield (%) | Reference |
| PS-IIDQ | 73 | [2] |
| PS-EDC | Lower than PS-IIDQ | [2] |
| PS-DCC | Lower than PS-IIDQ | [2] |
| HATU | Lower than PS-IIDQ | [2] |
Table 1: Comparative Performance of PS-IIDQ. [2]
These findings suggest that IIDQ-based reagents are highly competitive, offering excellent yields in peptide coupling reactions. One of the notable advantages of PS-IIDQ is that the order of addition of the amine, carboxylic acid, and coupling reagent does not impact the reaction's efficiency.[3][4]
Experimental Protocols
The following section outlines a general methodology for a typical peptide coupling reaction using IIDQ in a solution-phase synthesis.
Materials
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound (IIDQ)
-
Tertiary base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
General Solution-Phase Coupling Protocol
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent.
-
Neutralization: Add the tertiary base (1.0 equivalent) to the reaction mixture to neutralize the hydrochloride salt of the amino acid ester.
-
Coupling: Add IIDQ (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the specific amino acids being coupled.
-
Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The crude peptide is then purified using standard techniques such as column chromatography or recrystallization to remove the dihydroquinoline byproduct and any unreacted starting materials.
The workflow for this experimental procedure can be visualized as follows:
Advantages and Limitations
Advantages:
-
High Efficiency: IIDQ and its polymer-supported form provide high yields of the desired peptide products.[2]
-
Low Racemization: The mixed anhydride mechanism is known to minimize epimerization at the chiral center of the activated amino acid.
-
Mild Reaction Conditions: The coupling reaction proceeds smoothly at room temperature.
-
Simple Byproducts: The byproducts, isobutanol and carbon dioxide, are volatile and easily removed, simplifying the purification process.[1]
-
Flexibility in Reagent Addition: For the polymer-supported version (PS-IIDQ), the order of adding the reactants does not affect the outcome of the reaction.[3][4]
-
No Guanidinylation: Unlike some uronium-based reagents, IIDQ does not lead to the formation of guanidinium byproducts.[1]
Limitations:
-
Carbamate Formation: With certain secondary amines, there is a possibility of a side reaction where the amine attacks the isobutoxycarbonyl group of the mixed anhydride, leading to the formation of an isobutyl carbamate byproduct.[1]
-
Cost: While effective, IIDQ may be more expensive than some traditional coupling reagents like carbodiimides.
Conclusion
This compound (IIDQ) is a robust and efficient coupling reagent for peptide synthesis. Its mechanism of action, proceeding through a reactive mixed anhydride intermediate, ensures high yields and minimal racemization under mild reaction conditions. The advantages of IIDQ, particularly its favorable byproduct profile and the performance of its polymer-supported variant, make it a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other amide-containing molecules. A thorough understanding of its mechanism and optimal reaction conditions, as outlined in this guide, will enable its effective application in the synthesis of complex and sensitive peptide targets.
References
IIDQ Reagent: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) is a versatile coupling reagent employed in organic synthesis, particularly for the formation of amide bonds.[1] Its utility is pronounced in both solution-phase and solid-phase peptide synthesis.[1][2] A key advantage of IIDQ is its ability to facilitate amide bond formation without the need for a pre-activation step of the carboxylic acid, and the efficiency of the coupling is not dependent on the order of reagent addition.[1][3] Furthermore, IIDQ is noted for its stability in the presence of a base and for not forming guanidinium byproducts, a common issue with some other coupling reagents.[1] This guide provides an in-depth overview of the chemical properties, stability, and application of the IIDQ reagent.
Chemical Properties
The fundamental chemical and physical properties of IIDQ are summarized in the table below, providing a comprehensive overview for its use in a laboratory setting.
| Property | Value | References |
| Chemical Name | 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline | [1] |
| Synonyms | IIDQ, Isobutyl 1,2-dihydro-2-isobutoxy-1-quinolinecarboxylate | [4] |
| CAS Number | 38428-14-7 | [5] |
| Molecular Formula | C₁₈H₂₅NO₃ | [5] |
| Molecular Weight | 303.40 g/mol | [5] |
| Appearance | Colorless transparent liquid | [6] |
| Boiling Point | 140-142 °C at 0.2 mmHg | [1] |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index | n20/D 1.523 | [4] |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Enhanced solubility and bioavailability are noted as key features.[6] |
Stability and Storage
Proper storage and handling of IIDQ are crucial to maintain its reactivity and ensure experimental reproducibility.
| Aspect | Recommendation | References |
| General Stability | Stable under normal temperatures and pressures. | [7] |
| Storage Temperature | Recommended storage at 2-8°C or ≤ -20°C. | [4][6] |
| Decomposition | Thermal decomposition may produce nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases. | [7] |
| Incompatibilities | Information on specific incompatibilities is not detailed in the provided search results. Standard prudent practices for handling chemical reagents should be followed. |
Mechanism of Action in Amide Synthesis
The utility of IIDQ as a coupling reagent stems from its ability to activate a carboxylic acid in situ, facilitating nucleophilic attack by an amine to form an amide bond. The proposed mechanism involves the formation of a mixed anhydride intermediate.
Caption: Proposed mechanism of amide bond formation using IIDQ.
Experimental Protocols
Caption: General workflow for amide synthesis using IIDQ.
Detailed Methodological Considerations:
-
Stoichiometry: Typically, near-equimolar amounts of the carboxylic acid and amine are used, with a slight excess (1.0 to 1.5 equivalents) of IIDQ.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) are commonly employed.
-
Temperature: The reaction is generally carried out at room temperature.[8]
-
Reaction Time: Reaction times can vary significantly depending on the substrates, from a few hours to overnight.
-
Work-up: The byproducts of the reaction, including quinoline and isobutanol, are typically removed through an aqueous work-up.
-
Purification: Standard purification techniques, such as column chromatography, can be used to isolate the desired amide product.
Logical Relationships in Reagent Selection
The choice of a coupling reagent is a critical decision in organic synthesis. The following diagram illustrates the logical considerations that might lead a researcher to select IIDQ over other common coupling reagents.
Caption: Decision tree for selecting IIDQ as a coupling reagent.
Conclusion
IIDQ is a valuable and efficient reagent for amide bond formation, offering several advantages over traditional coupling agents, including ease of use and a favorable side-product profile. Its stability under standard laboratory conditions and amenability to both solution and solid-phase synthesis make it a practical choice for a wide range of applications in research and development. Proper understanding of its chemical properties and adherence to appropriate storage and handling procedures will ensure its effective utilization in the synthesis of target molecules.
References
- 1. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate | 38428-14-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. PS-IIDQ: an efficient polymer-supported amide coupling reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate CAS#: 38428-14-7 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline(38428-14-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Synthesis and Purification of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate, a key reagent in peptide synthesis and drug development. This document details the underlying chemical principles, experimental protocols, and data analysis to facilitate its successful preparation and purification in a laboratory setting.
Introduction
This compound, also known as IIDQ, is a widely used coupling reagent in peptide synthesis. Its utility lies in its ability to facilitate the formation of amide bonds between carboxylic acids and amines with high efficiency and minimal racemization. This guide outlines a robust methodology for the synthesis and subsequent purification of IIDQ, ensuring a high-purity product suitable for sensitive applications in drug discovery and development.
Synthesis of this compound
The synthesis of this compound is analogous to the well-established synthesis of its ethyl counterpart, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). The reaction proceeds via a one-pot procedure involving the reaction of quinoline with isobutyl chloroformate in the presence of a reducing agent and isobutanol.
Reaction Scheme
Caption: Reaction scheme for the synthesis of IIDQ.
Experimental Protocol
Materials:
-
Quinoline
-
Isobutyl chloroformate
-
Isobutanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve quinoline (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add isobutyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reduction: Following the addition of isobutyl chloroformate, add a solution of sodium borohydride (1.5 equivalents) in anhydrous isobutanol dropwise over 1 hour.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
The crude product is typically an oil and requires purification to remove unreacted starting materials and byproducts. A combination of vacuum distillation and column chromatography is recommended for obtaining high-purity IIDQ.
Purification Workflow
Caption: Purification workflow for IIDQ.
Experimental Protocol
1. Vacuum Distillation:
-
Apparatus: Set up a standard vacuum distillation apparatus.
-
Procedure: Distill the crude product under high vacuum. Collect the fraction boiling at the appropriate temperature for IIDQ. This step effectively removes lower-boiling impurities.
2. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Procedure:
-
Dissolve the distilled product in a minimal amount of the initial mobile phase.
-
Load the solution onto a silica gel column pre-equilibrated with the same mobile phase.
-
Elute the column with the gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear oil.
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₅NO₃ |
| Molecular Weight | 303.40 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value |
| Typical Yield (after purification) | 60-75% |
| Purity (by HPLC) | >98% |
| TLC Rf | Varies with eluent system (e.g., ~0.4 in 20% Ethyl Acetate/Hexanes) |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere |
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and purification of high-purity this compound. By following the outlined procedures, researchers, scientists, and drug development professionals can reliably produce this essential coupling reagent for their synthetic needs. The provided data and visualizations serve as a valuable resource for planning, executing, and troubleshooting the synthesis and purification processes.
In-Depth Technical Guide to the Spectroscopic Data of IIDQ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ), a widely utilized coupling reagent in peptide synthesis and other areas of organic chemistry. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in research and development settings.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for IIDQ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific ¹H and ¹³C NMR data for IIDQ were not available in the public domain at the time of this guide's compilation. The data for the closely related compound, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), in CDCl₃ is provided for reference: ¹H NMR (399.65 MHz, CDCl₃) δ 7.68 (d, 1H), 7.27 (t, 1H), 7.20 (t, 1H), 7.11 (d, 1H), 6.73 (d, 1H), 6.14 (m, 2H), 4.34 (q, 2H), 3.63 (q, 2H), 1.34 (t, 3H), 1.13 (t, 3H).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | - |
Mass Spectrometry (MS)
| m/z Ratio | Interpretation |
| Data not available | - |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized methodologies based on standard practices for organic compound characterization.
NMR Spectroscopy
Sample Preparation: A sample of IIDQ (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, number of scans, relaxation delay, and pulse width.
-
¹³C NMR: A proton-decoupled experiment is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy
Sample Preparation: The IR spectrum of IIDQ can be obtained using several methods:
-
KBr Pellet: A small amount of IIDQ is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: If IIDQ is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A drop of the sample is placed directly on the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Introduction and Ionization:
-
Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by applying a high voltage. This technique is particularly useful for less volatile or thermally labile compounds.
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like IIDQ.
Caption: A flowchart outlining the synthesis, purification, and spectroscopic analysis workflow for IIDQ.
Signaling Pathway in Peptide Coupling
IIDQ is a key reagent in peptide bond formation. The diagram below illustrates the general signaling pathway of a coupling reaction facilitated by IIDQ.
Caption: A simplified diagram illustrating the role of IIDQ in activating a carboxylic acid for peptide bond formation.
An In-depth Technical Guide on the Solubility of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (CAS No. 38428-14-7), a compound of interest in pharmaceutical and agrochemical research. Due to the compound's novelty or specialized nature, publicly available quantitative solubility data in common organic solvents is not available at this time. This document, therefore, provides a comprehensive overview of the compound's known physicochemical properties, a qualitative assessment of its expected solubility based on its molecular structure, and detailed, generalized experimental protocols for determining its solubility. These methodologies are presented to guide researchers in establishing a quantitative solubility profile for this compound in their own laboratory settings.
Introduction to this compound
This compound, also known by the synonym 1-Isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline (IIDQ), is a quinoline derivative.[][2][3] Quinoline and its derivatives are a significant class of heterocyclic compounds widely utilized in drug development and medicinal chemistry due to their diverse biological activities.[4][5] The subject compound is noted for its potential applications in pharmaceutical development and as a plasticizer in polymer formulations.[6] One supplier highlights that its molecular structure is designed for enhanced solubility and bioavailability, which are critical parameters in the formulation of therapeutic agents.[6]
Physicochemical Properties
While specific solubility data is unavailable, other physical and chemical properties have been documented by chemical suppliers. These properties provide foundational knowledge for handling the compound and for designing solubility experiments.
| Property | Value | Source(s) |
| CAS Number | 38428-14-7 | [][3][7] |
| Molecular Formula | C18H25NO3 | [][8] |
| Molecular Weight | 303.40 g/mol | [] |
| Appearance | Colorless to light yellow liquid | [][8] |
| Boiling Point | 140.0-142.0 °C at 0.2 mmHg | [][7] |
| Density | 1.022 g/mL at 25 °C | [][7] |
| Storage | 2-8 °C | [][2] |
Qualitative Solubility Assessment
The fundamental principle of "like dissolves like" provides a basis for predicting the solubility of a compound in various solvents.[9] The molecular structure of this compound features both polar and non-polar characteristics:
-
Non-polar features: The molecule includes a benzene ring (part of the quinoline core) and two isobutyl groups, which are hydrophobic alkyl chains. These features suggest solubility in non-polar organic solvents.
-
Polar features: The presence of a carbamate (ester-amide) group and an ether linkage introduces polarity through oxygen and nitrogen atoms with lone pairs of electrons. These groups can participate in dipole-dipole interactions.
Based on this structure, a qualitative solubility profile can be predicted:
-
High Solubility Expected: In non-polar to moderately polar organic solvents such as hexane, toluene, diethyl ether, chloroform, ethyl acetate, and acetone. The large non-polar surface area from the quinoline ring and isobutyl groups would facilitate interaction with these solvents.
-
Moderate to Low Solubility Expected: In polar protic solvents like ethanol and methanol. While the polar groups can interact with the hydroxyl group of the alcohols, the large hydrophobic portion of the molecule may limit solubility.
-
Insoluble Expected: In highly polar solvents like water. The compound lacks highly polar functional groups capable of strong hydrogen bonding with water, and the large hydrophobic structure would make it immiscible.[10]
Experimental Protocols for Solubility Determination
To establish a quantitative solubility profile, standardized experimental methods are required. Below are detailed protocols for a general-purpose solubility screening and a more precise quantitative analysis.
General Solubility Classification Test
This protocol provides a rapid method to classify the compound's solubility in various solvents, which can inform the selection of solvents for quantitative analysis and for applications like crystallization or chromatography.[11][12]
Objective: To qualitatively determine if the compound is soluble, partially soluble, or insoluble in a range of standard solvents.
Materials:
-
This compound
-
Small test tubes (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Solvents: Water, Hexane, Toluene, Diethyl Ether, Acetone, Ethyl Acetate, Ethanol, Methanol, 5% (w/v) aq. HCl, 5% (w/v) aq. NaOH.[13]
Procedure:
-
Add approximately 25 mg (or 0.05 mL if measuring by volume) of this compound to a clean, dry test tube.[11]
-
Add the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, cap the test tube and shake or vortex vigorously for 60 seconds.[14]
-
Visually inspect the solution for any undissolved solute. If the compound dissolves completely, it is classified as "soluble." If some but not all of the compound dissolves, it is "partially soluble." If no dissolution is apparent, it is "insoluble."[14]
-
Continue adding solvent up to a total volume of 3 mL. Record the total volume of solvent required to achieve complete dissolution.
-
Repeat the procedure for each solvent to be tested.
The following diagram illustrates the logical workflow for this qualitative solubility screening.
Caption: General workflow for solubility classification of an organic compound.
Quantitative Solubility Determination (Shake-Flask Method)
This method is a widely accepted technique for accurately measuring the saturation solubility of a compound at a specific temperature.
Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound in a given solvent.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (ensure solid material remains after equilibration).
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24-48 hours to ensure saturation is reached.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent in a volumetric flask.
-
Determine the concentration of the compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The following diagram outlines the key steps in the quantitative shake-flask method.
Caption: Workflow for the quantitative shake-flask solubility determination method.
Conclusion
While quantitative solubility data for this compound is not currently published, its molecular structure suggests good solubility in a range of common non-polar and moderately polar organic solvents and poor solubility in water. For researchers and drug development professionals, the definitive determination of its solubility profile is essential for formulation, purification, and analytical method development. The experimental protocols provided in this guide offer a robust framework for establishing this critical data in a laboratory setting. The qualitative screening workflow can rapidly identify suitable solvents, while the quantitative shake-flask method can provide the precise solubility values necessary for advanced applications.
References
- 2. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate CAS#: 38428-14-7 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate | 38428-14-7 [chemicalbook.com]
- 8. 38428-14-7 CAS MSDS (Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. chem.ws [chem.ws]
An In-Depth Technical Guide to the Preparation and Characterization of PS-IIDQ Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) is a highly efficient, polymer-supported coupling reagent integral to modern solid-phase peptide synthesis (SPPS) and other amide bond formations. Its primary advantage lies in its ability to facilitate the coupling of carboxylic acids and amines without the need for a pre-activation step, streamlining the synthesis process and minimizing side reactions. This technical guide provides a comprehensive overview of the preparation, characterization, and application of PS-IIDQ resin.
Preparation of PS-IIDQ Resin
The synthesis of PS-IIDQ resin is a multi-step process that begins with commercially available Merrifield resin (chloromethylated polystyrene). The overall process involves the functionalization of the polystyrene backbone with the active IIDQ moiety. The synthesis is accomplished in three main stages, achieving a high overall conversion rate.[1]
Overall Synthesis Scheme:
The preparation of PS-IIDQ from Merrifield resin can be summarized in the following three steps:
-
Synthesis of Polystyrene-Supported Quinoline: Attachment of a quinoline precursor to the Merrifield resin.
-
Hydroxylation of the Quinoline Ring: Conversion of the supported quinoline to a 2-hydroxyquinoline derivative.
-
Formation of the IIDQ Moiety: Reaction with isobutyl chloroformate to yield the final PS-IIDQ resin.
A detailed experimental protocol for each step is provided in the "Experimental Protocols" section of this guide.
Characterization of PS-IIDQ Resin
Thorough characterization of the PS-IIDQ resin is crucial to ensure its quality, loading capacity, and suitability for synthetic applications. A combination of spectroscopic and physical methods is employed for this purpose.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the successful functionalization of the polystyrene resin at each synthetic step. Key characteristic peaks include those corresponding to the polystyrene backbone, the quinoline ring system, and the final isobutoxycarbonyl groups.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as routinely performed as FT-IR, solid-state 13C NMR can provide detailed structural information about the functional groups attached to the polymer support.
Physical and Thermal Characterization
-
Loading Capacity: The loading capacity, defined as the number of active sites per gram of resin (in mmol/g), is a critical parameter. It is typically determined by reacting the resin with a known excess of a carboxylic acid and an amine, followed by quantification of the resulting amide product by HPLC.
-
Swelling Studies: The swelling behavior of the resin in different solvents is indicative of its suitability for various reaction conditions. The swelling ratio is determined by measuring the volume of the resin before and after immersion in a solvent. Common solvents for swelling studies include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the resin and the amount of functional group loading. The analysis involves heating the resin at a constant rate and monitoring its weight loss as a function of temperature. The decomposition of the organic functional groups from the polystyrene backbone results in a characteristic weight loss profile.
Data Presentation
Table 1: Summary of PS-IIDQ Resin Properties
| Parameter | Typical Value | Reference |
| Polymer Matrix | 1% Divinylbenzene cross-linked Polystyrene | [2] |
| Appearance | Yellow to beige to amber beads | |
| Loading Capacity | 1.3 - 1.9 mmol/g | |
| Particle Size | 200 - 400 mesh |
Table 2: Swelling Volume of Polystyrene-Based Resins in Various Solvents
| Solvent | Swelling Volume (mL/g) for 1% DVB-PS | Reference |
| Dichloromethane (DCM) | 5.2 - 8.3 | [2][3] |
| Dimethylformamide (DMF) | 3.2 - 5.6 | [2][3] |
| Tetrahydrofuran (THF) | 5.6 - 8.8 | [2][3] |
| Toluene | 5.3 - 8.5 | [2][3] |
| Acetonitrile (MeCN) | 3.2 - 3.5 | [2][3] |
| Methanol (MeOH) | ~1.6 | [3] |
| Water | -- (negligible) | [3] |
Table 3: FT-IR Spectroscopy Data for Polystyrene-Based Resins
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2924, 2850 | Aliphatic C-H stretch |
| 1601, 1492, 1452 | Polystyrene aromatic ring C=C stretch |
| ~1750 | C=O stretch (isobutoxycarbonyl) |
| ~1650 | C=N stretch (quinoline) |
| 758, 699 | C-H out-of-plane bend (substituted benzene) |
Table 4: Thermogravimetric Analysis (TGA) Data for Polystyrene Resins
| Temperature Range | Weight Loss Event |
| < 150°C | Loss of adsorbed solvent and moisture |
| 300 - 450°C | Major decomposition of the polystyrene backbone |
| > 450°C | Decomposition of residual char |
Experimental Protocols
Preparation of PS-IIDQ Resin
Step 1: Synthesis of Polystyrene-Supported 2-Hydroxyquinoline
-
Swell Merrifield resin (1% DVB, 1.0-2.0 mmol/g, 1 eq.) in a suitable solvent such as DMF (10 mL/g of resin) for 1 hour in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 2-hydroxyquinoline (3 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 5 eq.).
-
Heat the reaction mixture to 80-90°C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL/g), DMF/water (1:1, 3 x 10 mL/g), water (3 x 10 mL/g), methanol (3 x 10 mL/g), and DCM (3 x 10 mL/g).
-
Dry the resin under vacuum to a constant weight.
Step 2: Synthesis of Polystyrene-Supported 2-Isobutoxyquinoline
-
Swell the polystyrene-supported 2-hydroxyquinoline resin (1 eq.) in anhydrous THF (10 mL/g) under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2 eq.) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add isobutyl bromide (2 eq.) and heat the reaction to reflux for 12-16 hours.
-
Cool the reaction to room temperature and quench excess NaH by the slow addition of methanol.
-
Filter the resin and wash sequentially with THF (3 x 10 mL/g), water (3 x 10 mL/g), methanol (3 x 10 mL/g), and DCM (3 x 10 mL/g).
-
Dry the resin under vacuum.
Step 3: Synthesis of PS-IIDQ Resin
-
Swell the polystyrene-supported 2-isobutoxyquinoline resin (1 eq.) in anhydrous DCM (10 mL/g) under an inert atmosphere at 0°C.
-
Add a solution of isobutyl chloroformate (1.5 eq.) in anhydrous DCM dropwise.
-
Add a non-nucleophilic base such as triethylamine (TEA, 2 eq.) dropwise.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Filter the resin and wash with DCM (5 x 10 mL/g).
-
Dry the final PS-IIDQ resin under vacuum.
Characterization Protocols
Loading Capacity Determination:
-
Accurately weigh the dry PS-IIDQ resin (approx. 100 mg) into a reaction vessel.
-
Add a solution of a carboxylic acid (e.g., 3-phenylpropionic acid, 5 eq.) and an amine (e.g., cyclohexylamine, 5 eq.) in a suitable solvent (e.g., DCM, 2 mL).
-
Shake the mixture at room temperature for 12 hours.
-
Filter the resin and wash with DCM.
-
Combine the filtrate and washings and analyze the concentration of the resulting amide by reverse-phase HPLC with a UV detector against a standard curve.
-
Calculate the loading capacity using the following formula: Loading (mmol/g) = (moles of product) / (mass of resin in g)
Swelling Volume Measurement:
-
Place a known weight (approx. 1 g) of dry resin into a graduated cylinder.
-
Record the initial volume of the dry resin.
-
Add a specific solvent (e.g., DCM, DMF, THF) to the cylinder until the resin is fully submerged.
-
Allow the resin to swell for at least 1 hour, with occasional agitation to remove trapped air bubbles.
-
Record the final volume of the swollen resin.
-
Calculate the swelling volume: Swelling Volume (mL/g) = (Final Volume - Initial Volume) / (mass of resin in g)
Visualizations
Caption: Workflow for the three-step synthesis of PS-IIDQ resin from Merrifield resin.
Caption: Mechanism of amide bond formation using PS-IIDQ resin via a mixed anhydride intermediate.
References
Theoretical Frameworks for the Activation of Intrinsically Disordered Proteins: A Technical Guide
Introduction
The traditional understanding of protein function is deeply rooted in the structure-function paradigm, where a well-defined three-dimensional structure is a prerequisite for biological activity. However, a significant portion of the proteome in eukaryotes consists of intrinsically disordered proteins (IDPs) or proteins with intrinsically disordered regions (IDRs). These proteins lack a stable tertiary structure under physiological conditions, instead existing as dynamic conformational ensembles.[1][2] Their inherent flexibility and lack of a fixed structure are central to their function, particularly in signaling and regulation.[1][3] This technical guide provides an in-depth exploration of the theoretical studies on the activation mechanisms of IDPs, tailored for researchers, scientists, and drug development professionals.
The activation of IDPs is a complex process that deviates from the classical lock-and-key model. Instead, it often involves a phenomenon known as coupled folding and binding, where the disordered protein or region folds upon interaction with a specific binding partner.[1] This transition from a disordered to an ordered state is a key event in many cellular signaling pathways. Computational and theoretical approaches are crucial for understanding these mechanisms due to the challenges in experimentally characterizing the heterogeneous ensembles of IDP structures.[3]
Core Activation Mechanisms of Intrinsically Disordered Proteins
The activation of IDPs can be broadly categorized into several non-mutually exclusive mechanisms. These mechanisms highlight the versatility of disordered proteins in cellular signaling and regulation.
1. Coupled Folding and Binding:
This is a hallmark of IDP activation. The binding of an IDP to its partner, which can be another protein, a nucleic acid, or a small molecule, induces a conformational change in the IDP, leading to a more ordered and active state.[1] This process can be described by different models:
-
Conformational Selection: In this model, the IDP transiently samples a range of conformations, including a "bound-like" state. The binding partner then selectively binds to and stabilizes this pre-existing active conformation.
-
Induced Fit: Here, the initial interaction between the IDP and its partner is followed by a conformational change in both molecules, leading to a stable, high-affinity complex.
2. Post-Translational Modifications (PTMs):
PTMs such as phosphorylation, acetylation, and methylation can significantly alter the electrostatic and conformational properties of IDPs. These modifications can act as molecular switches, modulating the IDP's ability to interact with its binding partners and thereby controlling its activation state. For example, phosphorylation can introduce negative charges that either promote or inhibit binding to other proteins.
3. Environmental Sensing:
The conformational ensemble of an IDP can be sensitive to changes in the cellular environment, such as pH, ionic strength, and temperature. These changes can shift the equilibrium of the conformational ensemble, predisposing the IDP to a more active or inactive state.
Quantitative Analysis of IDP Activation
Computational studies, particularly molecular dynamics (MD) simulations, provide a powerful tool for the quantitative analysis of IDP activation. These simulations can model the dynamic behavior of IDPs at an atomistic level, offering insights into the thermodynamics and kinetics of binding and folding.
| Parameter | Description | Typical Values (Hypothetical) | Computational Method |
| Binding Affinity (Kd) | The dissociation constant, indicating the strength of the interaction between the IDP and its binding partner. | 1 nM - 10 µM | Umbrella Sampling, Metadynamics |
| Folding Rate Constant (kf) | The rate at which the IDP folds upon binding. | 103 - 106 s-1 | Transition Path Sampling |
| Conformational Entropy (ΔSconf) | The change in the conformational entropy of the IDP upon binding, reflecting the degree of ordering. | -50 to -200 J/(mol·K) | Normal Mode Analysis, Quasi-Harmonic Analysis |
| Root Mean Square Fluctuation (RMSF) | A measure of the flexibility of individual residues in the IDP ensemble. | 0.5 - 3.0 Å | Molecular Dynamics Simulation |
Experimental Protocols for Studying IDP Activation
A combination of experimental techniques is often required to validate the theoretical models of IDP activation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: NMR is a powerful technique for characterizing the structure and dynamics of IDPs in solution. 1H-15N HSQC spectra can provide residue-specific information on the conformational ensemble and its changes upon binding or PTM.
-
Protocol:
-
Express and purify 15N-labeled IDP.
-
Acquire a 1H-15N HSQC spectrum of the apo-IDP.
-
Titrate the binding partner into the IDP sample and acquire a series of HSQC spectra at different molar ratios.
-
Analyze the chemical shift perturbations and changes in peak intensities to identify binding interfaces and characterize the binding affinity.
-
2. Isothermal Titration Calorimetry (ITC):
-
Methodology: ITC directly measures the heat changes associated with a binding event, allowing for the determination of the thermodynamic parameters of the interaction (Kd, ΔH, and ΔS).
-
Protocol:
-
Prepare solutions of the IDP and its binding partner in the same buffer.
-
Fill the ITC sample cell with the IDP solution and the injection syringe with the binding partner solution.
-
Perform a series of injections of the binding partner into the sample cell while monitoring the heat changes.
-
Fit the resulting data to a suitable binding model to extract the thermodynamic parameters.
-
3. Circular Dichroism (CD) Spectroscopy:
-
Methodology: CD spectroscopy is used to monitor changes in the secondary structure of the IDP upon binding or in response to environmental changes.
-
Protocol:
-
Acquire a far-UV CD spectrum of the IDP in the absence of its binding partner.
-
Titrate the binding partner and record CD spectra at various concentrations.
-
Analyze the changes in the CD signal to quantify the extent of folding (e.g., increase in α-helical or β-sheet content).
-
Visualizing IDP Activation Pathways
Graphviz diagrams can be used to illustrate the complex signaling pathways and workflows involved in the study of IDP activation.
Caption: Generalized signaling pathway of IDP activation.
Caption: Integrated workflow for studying IDP activation.
References
- 1. Intrinsically disordered proteins - Wikipedia [en.wikipedia.org]
- 2. From Sequence and Forces to Structure, Function and Evolution of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and theoretical advances in studies of intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Quinoline-Based Coupling Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and application of quinoline-based coupling reagents. From their conceptualization to their role in modern peptide synthesis and drug development, we explore the chemistry, mechanisms, and practical applications of these valuable synthetic tools. This document is intended to serve as a core resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction: The Quest for Efficient Amide Bond Formation
The synthesis of peptides and other amide-containing molecules is a cornerstone of chemical and pharmaceutical research. The formation of the amide bond, while conceptually simple, presents significant challenges in practice, most notably the risk of racemization at the chiral center of amino acids. This led to the development of a vast arsenal of "coupling reagents" designed to activate the carboxylic acid component, facilitating its reaction with an amine under mild conditions while preserving stereochemical integrity.
Early methods relied on reagents like dicyclohexylcarbodiimide (DCC), which, despite its utility, is plagued by issues such as the formation of insoluble byproducts and a propensity to cause racemization, especially in the absence of additives like 1-hydroxybenzotriazole (HOBt)[1][2]. This created a demand for novel reagents with improved performance.
The Dawn of a New Class: Belleau's Reagent and the Birth of EEDQ
In 1968, a significant breakthrough came from the laboratory of Bernard Belleau and G. Malek at the University of Ottawa. They introduced a new class of coupling reagents based on the 1,2-dihydroquinoline scaffold. Their seminal paper in the Journal of the American Chemical Society described the synthesis and application of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline , now widely known as EEDQ [3].
EEDQ was presented as an inexpensive and highly efficient reagent for peptide synthesis that could be used in a simple, one-step procedure without the need for a tertiary base[1]. A key advantage highlighted was its remarkable ability to suppress racemization[1][4][5].
The Synthesis of EEDQ
The original synthesis of EEDQ reported by Belleau and Malek is a straightforward procedure involving the reaction of quinoline with ethyl chloroformate in the presence of ethanol.
Experimental Protocol: Synthesis of N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Materials:
-
Quinoline
-
Ethyl chloroformate
-
Absolute ethanol
-
Anhydrous ether
-
Triethylamine (optional, for scavenging HCl)
-
-
Procedure:
-
A solution of ethyl chloroformate is added dropwise to a cooled (0 °C) and stirred solution of quinoline in absolute ethanol.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ether and water.
-
The organic layer is washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated to yield crude EEDQ.
-
The product can be further purified by recrystallization.
-
Mechanism of Action: The Mixed Carbonic Anhydride Pathway
The efficacy of EEDQ and its analogues lies in their unique mechanism of activating carboxylic acids. The reaction proceeds through the formation of a mixed carbonic anhydride intermediate. This reactive species is then susceptible to nucleophilic attack by the amine component to form the desired amide bond[4][5].
The proposed mechanism involves the following key steps:
-
Activation: The carboxylic acid reacts with EEDQ to form a highly reactive mixed carbonic anhydride of the carboxylic acid and ethyl carbonic acid.
-
Nucleophilic Attack: The amino group of the second amino acid or amine attacks the carbonyl carbon of the activated carboxylic acid moiety.
-
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide (peptide) bond, releasing quinoline, ethanol, and carbon dioxide as byproducts.
A key feature of this mechanism is that the formation of the mixed anhydride is relatively slow, but its consumption by the amine is very rapid. This minimizes the lifetime of the activated intermediate, thereby reducing the opportunity for racemization via oxazolone formation[1].
Caption: Mechanism of EEDQ-mediated amide bond formation.
Expansion of the Family: IIDQ and Polymer-Supported Reagents
The success of EEDQ spurred further research into related quinoline-based coupling reagents. A notable analogue is 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) . IIDQ functions similarly to EEDQ but offers different solubility properties due to the isobutyl groups.
Recognizing the advantages of solid-phase synthesis for simplifying purification, researchers developed polymer-supported versions of these reagents. By immobilizing the quinoline moiety on a polymer backbone, the reagent and its byproducts can be easily removed by filtration after the coupling reaction. This approach combines the clean and efficient coupling of quinoline-based reagents with the practical advantages of solid-phase chemistry.
Quantitative Performance Analysis
A critical aspect of evaluating any coupling reagent is its performance in terms of yield and suppression of racemization. While exact values can vary depending on the specific amino acids being coupled and the reaction conditions, the following table summarizes representative data comparing EEDQ to other common coupling reagents.
| Coupling Reagent | Model Peptide Coupling | Yield (%) | Racemization (%) | Reference |
| EEDQ | Z-Gly-Phe + Val-OMe | ~95 | < 1 | [3] |
| EEDQ | Z-Phe-Gly + OEt | 83.5 | Not specified | [4] |
| DCC | Z-Gly-Phe + Val-OMe | ~90 | 5-10 | [4] |
| DCC/HOBt | Z-Gly-Phe + Val-OMe | ~92 | < 1 | [2] |
| HBTU | Various | High | Low | [2] |
| HATU | Various | High | Very Low | [6][7] |
Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for Solution-Phase Peptide Coupling using EEDQ
This protocol outlines a general procedure for the coupling of an N-protected amino acid to an amino acid ester hydrochloride.
-
Materials:
-
N-protected amino acid (e.g., Z-Phe-OH) (1.0 equiv)
-
Amino acid ester hydrochloride (e.g., Gly-OMe·HCl) (1.0 equiv)
-
Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 equiv)
-
EEDQ (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve the N-protected amino acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amino acid ester hydrochloride and the tertiary base (TEA or NMM) to the solution and stir until all solids are dissolved.
-
Add EEDQ to the reaction mixture in one portion.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within a few hours.
-
Once the reaction is complete, wash the reaction mixture with 1N HCl, followed by 1N NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by recrystallization or column chromatography.
-
References
An In-depth Technical Guide to the Safety and Handling of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (CAS No. 38428-14-7). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting.
Chemical and Physical Properties
This compound, also known by synonyms such as IIDQ and 2-Methylpropyl 2-(2-methylpropoxy)-1(2H)-quinolinecarboxylate, is a colorless to light yellow liquid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38428-14-7 | [1][2][3][4][5] |
| Molecular Formula | C18H25NO3 | [1][2][3][4] |
| Molecular Weight | 303.4 g/mol | [1][2][3][4] |
| Appearance | Colorless Transparent Liquid / Colorless to light yellow Liquid | [1][2][3] |
| Boiling Point | 140-142 °C at 0.2 mm Hg | [1][2][3][4][6] |
| Density | 1.022 g/mL at 25 °C | [1][3][6] |
| Flash Point | >230 °F (>110 °C) | [3][4] |
| Refractive Index | n20/D 1.523 | [2][3][6] |
| Storage Temperature | 2-8°C or ≤ -20°C | [1][2][3] |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified with several hazards under the Globally Harmonized System (GHS).
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Carcinogenicity | H350: May cause cancer |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |
Hazard Pictograms:
Health Hazard
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. However, some safety data sheets provide acute toxicity estimates based on data for a related compound, quinoline.
Table 3: Acute Toxicity Data (Based on Quinoline)
| Exposure Route | Species | Test Guideline | Result |
| Oral | Rat (male and female) | OECD Test Guideline 401 | LD50: 262 mg/kg |
| Dermal | Rat (male and female) | OECD Test Guideline 402 | LD50: 1,377 mg/kg |
Source:[5]
Experimental Protocols
Detailed experimental protocols for the specific toxicological evaluation of this compound are not available in the reviewed literature. The acute toxicity data presented in this guide are based on studies conducted on quinoline, as referenced in the safety data sheet from ChemicalBook.[5] These studies were reportedly conducted following the methodologies outlined in OECD Test Guideline 401 (Acute Oral Toxicity) and OECD Test Guideline 402 (Acute Dermal Toxicity). These guidelines provide standardized procedures for assessing the acute toxicity of chemical substances.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
5.1. Handling:
-
Wear suitable protective clothing, including gloves and eye/face protection.[4][7]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]
5.2. Storage:
-
Store apart from foodstuff containers or incompatible materials.[4]
-
Recommended storage temperatures are between 2-8°C or at or below -20°C.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing.[7]
-
Hand Protection: Use proper glove removal technique to avoid skin contact with used gloves.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
General Advice: Consult a physician and show them the safety data sheet.[5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5][7]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[5]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[5]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]
Accidental Release Measures
In the event of a spill or accidental release, the following procedures should be followed:
-
Personal Precautions: Avoid dust formation and ensure adequate ventilation.[7]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[7]
-
Methods for Cleaning Up: Collect the spillage and arrange for disposal.[7]
Risk Assessment and Handling Workflow
The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.
Caption: Risk Assessment and Handling Workflow for this compound.
References
- 1. oecd.org [oecd.org]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. files.chemicalwatch.com [files.chemicalwatch.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Toxicity and carcinogenicity studies of nalidixic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Toxicology - IITRI [iitri.org]
An In-depth Technical Guide on the Biodegradability and Environmental Impact of Isobutyl 1,2-dihydro-2-isobutoxy-1-quinolinecarboxylate (IIDQ) Byproducts
Introduction
Isobutyl 1,2-dihydro-2-isobutoxy-1-quinolinecarboxylate (IIDQ) is a chemical compound used as a reagent in organic synthesis, particularly in peptide coupling reactions. As with any chemical substance that may be released into the environment, understanding its biodegradability and the potential impact of its byproducts is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the predicted environmental fate of IIDQ, focusing on its potential degradation pathways and the environmental impact of its byproducts.
Predicted Biodegradation Pathways of IIDQ
The structure of IIDQ suggests that its environmental degradation will likely proceed through two primary mechanisms: hydrolysis of the ester linkages and microbial degradation of the quinoline core.
2.1 Abiotic Degradation: Hydrolysis
The ester linkages in IIDQ are susceptible to hydrolysis under environmental conditions (i.e., in the presence of water). This process can be catalyzed by acidic or basic conditions.[1][2][3][4] The hydrolysis of IIDQ is expected to yield isobutanol and a quinoline carboxylic acid derivative, as depicted in the logical relationship diagram below.
2.2 Biotic Degradation: Microbial Pathways
The microbial degradation of IIDQ is predicted to follow the initial hydrolysis step. The resulting isobutanol is readily biodegradable by a wide range of microorganisms. The quinoline carboxylic acid derivative is expected to be degraded through pathways established for quinoline and its derivatives.
Microbial degradation of quinoline typically begins with hydroxylation, followed by ring cleavage.[5][6][7][8] Several bacterial genera, including Pseudomonas and Rhodococcus, have been shown to degrade quinoline.[6][7][9][10] The primary pathway involves the formation of 2-hydroxyquinoline, which is then further metabolized.[5][7] An alternative pathway involving the formation of 8-hydroxycoumarin has also been identified.[7][9]
The following diagram illustrates a hypothesized microbial degradation pathway for the quinoline core of IIDQ, based on known pathways for quinoline.
Environmental Impact of IIDQ and its Byproducts
The environmental impact of IIDQ and its degradation byproducts will depend on their concentration, persistence, and toxicity in various environmental compartments.
| Compound | Predicted Environmental Fate & Impact |
| IIDQ | Persistence will depend on the rate of hydrolysis and microbial degradation. Given the ester linkages, it is not expected to be highly persistent. Its toxicity is unknown, but safety data sheets for the pure compound indicate potential for mutagenicity and carcinogenicity. |
| Isobutanol | Readily biodegradable in soil and water. Low potential for bioaccumulation. Acute toxicity to aquatic life is low. |
| Quinoline Derivatives | Quinoline itself is known to be toxic to aquatic organisms and is a suspected carcinogen.[5] The biodegradability of substituted quinolines can vary. Some hydroxylated intermediates may also exhibit toxicity. |
Experimental Protocols for Assessing Biodegradability
To definitively determine the biodegradability of IIDQ, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed.
4.1 Ready Biodegradability (OECD 301 Series)
The OECD 301 series of tests are used to assess the ready biodegradability of chemicals.[11][12][13][14] These tests use a high concentration of microorganisms and a low concentration of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period.[11][12]
The following workflow illustrates a typical OECD 301 test.
4.2 Inherent Biodegradability (OECD 302 Series)
If a substance fails a ready biodegradability test, its potential for inherent biodegradability can be assessed using the OECD 302 series. These tests use conditions more favorable for degradation, such as a longer incubation period and a higher concentration of microorganisms.
| Test Method | Principle |
| OECD 301A: DOC Die-Away | Measures the removal of dissolved organic carbon (DOC) over time. |
| OECD 301B: CO2 Evolution (Sturm Test) | Measures the amount of carbon dioxide produced from the mineralization of the test substance.[15] |
| OECD 301D: Closed Bottle Test | Measures the consumption of oxygen in sealed bottles. |
| OECD 301F: Manometric Respirometry | Measures oxygen consumption in a respirometer. |
Conclusion
While direct experimental data is lacking, a scientific assessment based on the chemical structure of IIDQ and data from analogous compounds suggests a plausible degradation pathway. The molecule is expected to undergo initial abiotic hydrolysis of its ester bonds, followed by microbial degradation of the resulting isobutanol and quinoline carboxylic acid derivative. Isobutanol is readily biodegradable. The quinoline moiety is likely to be degraded through hydroxylation and ring cleavage, although the persistence and toxicity of intermediate byproducts would need to be experimentally determined. To obtain definitive data, standardized biodegradability tests, such as the OECD 301 and 302 series, are recommended. Such testing would provide the necessary quantitative data to perform a thorough environmental risk assessment for IIDQ and its byproducts.
References
- 1. mdpi.com [mdpi.com]
- 2. srd.nist.gov [srd.nist.gov]
- 3. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. scilit.com [scilit.com]
- 11. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
Methodological & Application
Revolutionizing Peptide Synthesis: IIDQ as a Robust Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, the quest for efficient, high-yield, and cost-effective peptide synthesis methodologies is perpetual. 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ), and its polymer-supported counterpart (PS-IIDQ), have emerged as powerful coupling reagents in solid-phase peptide synthesis (SPPS), offering distinct advantages over conventional methods. This application note provides a detailed overview of the use of IIDQ in SPPS, complete with experimental protocols and a comparative analysis of its performance.
Introduction to IIDQ in Peptide Synthesis
IIDQ belongs to the family of dihydroquinoline-based coupling reagents. Its utility in peptide bond formation stems from its ability to activate the carboxylic acid group of an amino acid, facilitating nucleophilic attack by the amino group of another. A significant advantage of IIDQ is that it does not require a pre-activation step, and the order of addition of the amine, carboxylic acid, and coupling agent does not impact the reaction's efficiency.[1][2] This simplifies the experimental workflow and enhances its suitability for automated synthesis. The polymer-supported version, PS-IIDQ, further streamlines the process by allowing for easy removal of the reagent and byproducts through simple filtration, leading to high purity of the final peptide.[1][2]
Mechanism of Action
The coupling reaction mediated by IIDQ is believed to proceed through the formation of a mixed anhydride intermediate. The carboxylic acid reacts with IIDQ to form this highly reactive species, which is then readily attacked by the amine to form the stable amide bond. This mechanism is efficient and minimizes the risk of racemization, a critical factor in the synthesis of biologically active peptides.
Experimental Protocols
The following protocols provide a general framework for the application of IIDQ and PS-IIDQ in Fmoc-based solid-phase peptide synthesis. Optimization of reaction times and equivalents of reagents may be necessary depending on the specific amino acid sequence and the scale of the synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) or Polystyrene-IIDQ (PS-IIDQ)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Diethyl ether
Protocol 1: Manual SPPS using IIDQ
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add the amino acid solution to the resin.
-
Add IIDQ (3 equivalents) to the reaction vessel.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: SPPS using Polymer-Supported IIDQ (PS-IIDQ)
The protocol is similar to the manual SPPS with IIDQ, with the primary difference being the use of the polymer-supported reagent.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Coupling:
-
Add the Fmoc-protected amino acid (3 equivalents) dissolved in a suitable solvent (e.g., DCM or acetonitrile) to the deprotected resin.
-
Add PS-IIDQ (2-3 equivalents) to the reaction mixture.
-
Agitate the mixture for 4-24 hours at room temperature.
-
-
Filtration and Washing: After the reaction, filter the resin and wash thoroughly with DCM and DMF to remove the spent PS-IIDQ and other soluble materials.
-
Repeat, Cleavage, and Purification: Follow steps 5, 6, and 7 from Protocol 1.
Performance and Comparison
PS-IIDQ has been shown to be an efficient coupling reagent, providing good yields and high purity.[1][2] In comparative studies, PS-IIDQ demonstrated higher efficiency than polymer-supported carbodiimides (PS-EDC and PS-DCC) and gave higher yields than HATU for general amide bond formation, including the coupling of challenging anilines and hindered substrates.[3] An average isolated yield of 73% was reported for a library of amides synthesized using PS-IIDQ.[1]
Quantitative Data Summary
| Coupling Reagent | Average Isolated Yield (%) | Key Advantages | Reference(s) |
| PS-IIDQ | 73 | No pre-activation required; order of addition is flexible; easy workup. | [1] |
| PS-EDC | Lower than PS-IIDQ | Common polymer-supported carbodiimide. | [3] |
| PS-DCC | Lower than PS-IIDQ | Another common polymer-supported carbodiimide. | [3] |
| HATU | Lower than PS-IIDQ | Widely used, efficient coupling reagent. | [3] |
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using IIDQ.
Caption: Proposed mechanism of IIDQ-mediated peptide bond formation.
Conclusion
IIDQ and its polymer-supported derivative, PS-IIDQ, represent valuable additions to the toolbox of peptide chemists. Their ease of use, high efficiency, and the simplified purification protocols associated with the polymer-supported version make them attractive alternatives to more traditional coupling reagents. While more detailed quantitative data on the coupling of specific amino acids would be beneficial, the available evidence strongly supports the efficacy of IIDQ in solid-phase peptide synthesis for the production of high-purity peptides. Researchers and drug development professionals are encouraged to explore the potential of IIDQ to streamline their peptide synthesis workflows and enhance productivity.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and a detailed protocol for the use of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ) in solution-phase peptide synthesis. IIDQ is a member of the N-alkoxycarbonyl-2-alkoxy-1,2-dihydroquinoline family of coupling reagents. These reagents are known for their efficacy in promoting peptide bond formation while minimizing racemization. This document outlines the mechanism of action, provides a general experimental protocol, and presents data in a structured format for clarity. The information is intended to guide researchers in the successful application of IIDQ for the synthesis of peptides in a solution-phase environment.
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptides.[1][2] A key step in this process is the formation of the amide bond between two amino acids, which requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[3] this compound (IIDQ) is a coupling reagent designed for this purpose. While specific literature on IIDQ is limited, its structure is closely related to the well-studied reagent EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline). Therefore, the mechanism and application of IIDQ are presumed to be analogous.
These reagents offer the advantage of not requiring a tertiary base for the coupling reaction, which can help in minimizing side reactions and racemization. They are particularly useful in the synthesis of peptides where maintaining stereochemical integrity is crucial.
Chemical Properties of IIDQ:
| Property | Value |
| Synonyms | IIDQ, 1-Isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline, 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline |
| Molecular Formula | C18H25NO3 |
| Molecular Weight | 303.40 g/mol |
| Appearance | Colorless Transparent Liquid |
| Purity (typical) | ≥95% (HPLC) |
| Density | 1.022 g/mL at 25 °C |
| Boiling Point | 140.0-142.0 °C at 0.2 mmHg |
| Storage | 2-8 °C |
Data sourced from BOC Sciences.[]
Mechanism of Action
The proposed mechanism for peptide bond formation using IIDQ is analogous to that of other N-alkoxycarbonyl-2-alkoxy-1,2-dihydroquinolines. The process involves the activation of the carboxyl group of an N-protected amino acid to form a reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of a C-protected amino acid, leading to the formation of the peptide bond.
The key steps are as follows:
-
Activation: The N-protected amino acid reacts with IIDQ. The isobutoxy group at the 2-position of the quinoline is displaced by the carboxylate of the amino acid.
-
Rearrangement: A spontaneous rearrangement occurs, leading to the formation of a highly reactive mixed carbonic anhydride and the release of quinoline.
-
Coupling: The amino group of the second amino acid (C-protected) attacks the mixed anhydride, forming the desired peptide bond and releasing isobutanol and carbon dioxide as byproducts.
A significant advantage of this mechanism is the suppression of racemization, which is a common side reaction during peptide coupling.
Experimental Protocols
The following is a general protocol for the solution-phase synthesis of a dipeptide using IIDQ. This protocol should be optimized for specific amino acid sequences and scales.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
C-protected amino acid hydrochloride (e.g., H-Leu-OMe·HCl)
-
This compound (IIDQ)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step-by-Step Method:
-
Preparation of Reactants:
-
In a dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM or THF.
-
In a separate flask, dissolve the C-protected amino acid hydrochloride (1.0 equivalent) in the same anhydrous solvent and add triethylamine (1.0 equivalent) to neutralize the salt. Stir for 15-20 minutes.
-
-
Activation:
-
To the solution of the N-protected amino acid, add IIDQ (1.1 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized C-protected amino acid solution to the activated N-protected amino acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude peptide can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide.
-
Data Presentation
Due to the limited availability of specific experimental data for IIDQ in published literature, the following table presents illustrative data for the synthesis of a model dipeptide, Boc-Ala-Leu-OMe. These values are representative of what can be expected with this class of coupling reagents under optimized conditions.
Table 1: Illustrative Reaction Parameters and Outcomes for the Synthesis of Boc-Ala-Leu-OMe using IIDQ
| Parameter | Value |
| N-Protected Amino Acid | Boc-Ala-OH |
| C-Protected Amino Acid | H-Leu-OMe·HCl |
| Coupling Reagent | IIDQ |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 18 hours |
| Reaction Temperature | Room Temperature |
| Yield (Illustrative) | 85 - 95% |
| Purity (Illustrative, post-chromatography) | >98% |
| Racemization (Illustrative) | <1% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Impure reagents or wet solvents- Suboptimal reaction time or temperature | - Monitor reaction by TLC to ensure completion- Use anhydrous solvents and high-purity reagents- Optimize reaction time and temperature |
| Side Product Formation | - Racemization- Side reactions of amino acid side chains | - Ensure the reaction temperature is not elevated- Use appropriate side-chain protecting groups for trifunctional amino acids |
| Difficulty in Purification | - Byproducts from the coupling reagent | - Perform the recommended aqueous work-up to remove water-soluble byproducts |
Conclusion
This compound (IIDQ) is a promising coupling reagent for solution-phase peptide synthesis. Based on the well-established mechanism of related N-alkoxycarbonyl-2-alkoxy-1,2-dihydroquinolines, IIDQ is expected to facilitate efficient peptide bond formation with a low risk of racemization. The provided protocol offers a general guideline for its application. Researchers are encouraged to optimize the reaction conditions for their specific peptide sequences to achieve the best results. Further studies are warranted to fully characterize the scope and limitations of IIDQ in peptide synthesis.
References
Application Notes and Protocols for the Coupling of Sterically Hindered Amino Acids using IIDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) and N-methylated amino acids, presents a significant challenge in peptide chemistry. The steric bulk surrounding the α-carbon can impede the approach of the reacting amino and carboxyl groups, leading to slow reaction rates, incomplete coupling, and an increased risk of racemization. The choice of coupling reagent is therefore critical to the success of synthesizing these challenging peptide sequences.
N-isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline (IIDQ) is a versatile coupling reagent that has demonstrated effectiveness in forming amide bonds, including those involving sterically hindered substrates. A polymer-supported version, PS-IIDQ, has also been developed and shown to be an efficient reagent for such difficult couplings.[1][2][3][4]
One of the key advantages of IIDQ is that it does not require a pre-activation step, and the order of addition of the amine, carboxylic acid, and coupling reagent does not impact the reaction efficiency.[1][2][3] This simplifies the experimental setup and can be advantageous in automated synthesis. Furthermore, studies have shown that IIDQ can be more efficient than some classical coupling reagents for general amide bond formation.[3]
This document provides detailed application notes, experimental protocols, and a comparative overview of coupling reagents for sterically hindered amino acids to guide researchers in leveraging IIDQ for the synthesis of complex peptides.
Data Presentation
While direct, side-by-side quantitative comparisons of IIDQ with other common coupling reagents for a wide range of sterically hindered amino acids are not extensively documented in recent literature, the following table summarizes the performance of several widely used reagents in challenging coupling reactions. IIDQ is reported to provide good to high yields in similar contexts.
| Coupling Reagent | Reagent Type | Sterically Hindered System Example | Reported Yield/Conversion | Key Advantages | Key Disadvantages |
| HATU | Aminium Salt | Fmoc-Aib-OH + H-Aib-Resin | High | Fast reaction times, highly efficient for hindered couplings. | Can cause guanidinylation of the N-terminus. More expensive than some alternatives.[1][5] |
| COMU | Uronium Salt | Fmoc-Aib-OH + H-Aib-Resin | High | High efficiency comparable to HATU, improved safety profile (non-explosive).[1] | Higher cost, limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | Various hindered systems | >90% conversion | High efficiency, no guanidinylation side reaction.[1] | Byproducts can be difficult to remove.[5] |
| HBTU | Aminium Salt | Boc-Phe-OH + H-(NMe)Aib-Phe-OBzl | Significant Yields | Widely used, reliable, and effective.[2] | Can cause guanidinylation. |
| DIC/Oxyma | Carbodiimide/Additive | Iterative coupling of Aib | Efficient | Cost-effective, low racemization.[6][7] | Slower reaction times compared to onium salts. |
| IIDQ/PS-IIDQ | Quinoline derivative | Phenylglycine + Boc-Aib-OH | Good to High | No pre-activation required, order of addition is flexible, PS-IIDQ allows for easy purification.[1][3] | Less frequently cited in recent direct comparisons for highly hindered systems. |
Signaling Pathways and Experimental Workflows
IIDQ-Mediated Peptide Coupling Mechanism
The coupling mechanism of IIDQ proceeds through the formation of a mixed anhydride intermediate. The carboxylic acid attacks the activated quinoline derivative, which then serves as a good leaving group upon nucleophilic attack by the amine.
Caption: Reaction mechanism of IIDQ-mediated peptide bond formation.
General Experimental Workflow for IIDQ Coupling
The following diagram outlines a typical workflow for the coupling of a sterically hindered amino acid using IIDQ in solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Notes and Protocols for the Synthesis of Cyclic Peptides
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity and selectivity, and increased cell permeability compared to their linear counterparts. The synthesis of these constrained molecules, however, presents unique challenges, including competing intermolecular side reactions and the potential for epimerization. This document provides a comprehensive overview of common strategies for the synthesis of cyclic peptides, with a focus on head-to-tail cyclization. While the initial inquiry specified the use of 2-isopropoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ), a thorough review of the scientific literature did not yield specific applications of this reagent for cyclic peptide synthesis. Therefore, these notes will focus on widely adopted and effective methodologies.
I. General Strategies for Peptide Cyclization
The cyclization of a linear peptide precursor is a critical step that can be performed either on a solid support (on-resin) or in solution phase after cleavage from the resin. The choice of strategy depends on the peptide sequence, solubility of the protected peptide, and the desired scale of the synthesis.
On-Resin Cyclization: This method takes advantage of the "pseudo-dilution" effect of the solid support, which favors intramolecular cyclization over intermolecular oligomerization. The linear peptide is typically anchored to the resin via a side chain of a trifunctional amino acid.
Solution-Phase Cyclization: This is the more traditional approach where the fully protected or partially deprotected linear peptide is cleaved from the resin and then cyclized in solution. This method often requires high dilution to minimize the formation of dimers and higher-order oligomers.
II. Key Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor
The synthesis of the linear peptide is the foundation for successful cyclization. The most common method is the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or 2-chlorotrityl chloride resin (for C-terminal acid peptides)[1]
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[4][5]
-
First Amino Acid Coupling (Loading):
-
For Rink Amide resin, remove the Fmoc group with 20% piperidine in DMF.
-
Dissolve the first Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
-
Chain Elongation (Iterative Steps):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[4][6] Wash the resin thoroughly with DMF.
-
Coupling: Dissolve the next Fmoc-amino acid (3-5 equivalents) and coupling reagent in DMF, add DIPEA, and couple to the resin for 1-2 hours.[5]
-
Wash the resin with DMF. Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described above.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for the solid-phase synthesis of a linear peptide precursor using Fmoc chemistry.
B. Solution-Phase Cyclization
Protocol:
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF, DCM, or a mixture) at high dilution (typically 0.1-1 mM).
-
Add the coupling reagent (e.g., PyBOP, HATU, or DEPBT) and a base (e.g., DIPEA or collidine).[3]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Purification: Purify the cyclic peptide by RP-HPLC.
Workflow for Solution-Phase Cyclization
Caption: Step-by-step workflow for the synthesis of cyclic peptides via solution-phase cyclization.
III. Comparison of Common Coupling Reagents for Cyclization
The choice of coupling reagent is crucial for achieving high cyclization yields and minimizing side reactions, particularly epimerization at the C-terminal residue.
| Coupling Reagent | Structure | Key Advantages | Considerations |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient and widely used for routine synthesis. | Can cause guanidinylation of the N-terminal amine.[2] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | "Gold standard" for hindered couplings and cyclizations, often providing higher yields and less racemization.[2] | More expensive than other reagents. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent for routine synthesis and does not cause guanidinylation, leading to cleaner reactions.[2] | Solutions should be prepared fresh. |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Causes very little epimerization, making it ideal for cyclizing peptides with racemization-prone C-terminal amino acids.[3] | May have slower reaction kinetics. |
IV. Factors Influencing Cyclization Efficiency
Several factors can significantly impact the success of a peptide cyclization reaction:
-
Peptide Sequence: The presence of turn-inducing residues like glycine or proline can pre-organize the linear peptide into a conformation that is favorable for cyclization.
-
Concentration: High dilution is critical for solution-phase cyclization to favor the intramolecular reaction.
-
Solvent: The choice of solvent can influence the conformation of the linear peptide and the solubility of the reactants. DMF and DCM are commonly used.
-
Temperature: Most cyclizations are performed at room temperature. However, heating (conventional or microwave) can sometimes improve yields for difficult sequences.[7]
-
pH/Base: The choice and amount of base can affect the rate of reaction and the extent of epimerization.
V. Conclusion
References
Application Notes and Protocols for the Use of PS-IIDQ in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polystyrene-2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) is a polymer-supported coupling reagent designed to streamline the process of amide bond formation in peptide synthesis.[1][2] Its solid-phase nature simplifies purification, as the reagent and its byproducts can be easily removed by filtration, making it an attractive option for automated solid-phase peptide synthesis (SPPS).[3]
Key advantages of PS-IIDQ include its ability to be used without a pre-activation step, flexibility in the order of reagent addition, and its stability.[2] Reports indicate that PS-IIDQ can provide higher yields and purities in peptide synthesis compared to other common coupling reagents such as HATU, and polymer-supported carbodiimides like PS-EDC and PS-DCC.[3][4] This reagent functions by reacting with a carboxylic acid to form a mixed anhydride in situ, which is then aminolyzed by the N-terminal amine of the growing peptide chain.[5]
This document provides detailed protocols and application notes for the effective use of PS-IIDQ in automated peptide synthesizers, targeting researchers, scientists, and professionals in the field of drug development.
Data Presentation
Table 1: Crude Peptide Purity (%) for the Synthesis of 65-74ACP with Various Activators and Coupling Times [6]
| Activator | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| HATU | 83.63 | 79.54 |
| HCTU | 81.25 | 82.37 |
| HDMC | 81.71 | 79.69 |
| COMU | 82.93 | 78.33 |
| PyBOP | 48.11 | 70.27 |
| PyClock | 82.01 | 78.93 |
| PyOxim | 19.13 | 80.39 |
| TFFH | 24.57 | 22.87 |
Table 2: Crude Peptide Purity (%) for the Synthesis of a 10-mer Peptide (H-Phe-Ala-Gly-Val-Ala-Pro-Gly-Ala-Val-Gly-NH2) with Various Activators and Coupling Times [6]
| Activator | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| HATU | 88.59 | 89.21 |
| HCTU | 89.12 | 90.84 |
| HDMC | 88.76 | 89.93 |
| COMU | 90.13 | 88.45 |
| PyBOP | 85.34 | 87.69 |
| PyClock | 89.47 | 88.12 |
| PyOxim | 40.10 | 88.79 |
| TFFH | 62.78 | 58.91 |
PS-IIDQ has been reported to provide an average isolated yield of 73% across a range of carboxylic acids and amines.[4]
Experimental Protocols
The following protocols are designed for use with standard automated peptide synthesizers. Parameters may need to be optimized based on the specific instrument, peptide sequence, and resin characteristics.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.
-
Amino Acids: Fmoc-protected amino acids.
-
PS-IIDQ: Polystyrene-2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline.
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Solvents: DMF, dichloromethane (DCM).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
Protocol 1: Standard Automated Synthesis Cycle with PS-IIDQ
This protocol outlines a single cycle for the addition of one amino acid. This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first synthesis cycle.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-20 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (2 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the amino acid solution to the resin.
-
Add PS-IIDQ (3-5 equivalents relative to resin loading) to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-120 minutes. For sterically hindered amino acids, the coupling time may need to be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2 of Protocol 1).
-
Washing: Wash the peptide-resin thoroughly with DMF (5 x 1 min) followed by DCM (5 x 1 min).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: Automated peptide synthesis workflow using PS-IIDQ.
Caption: Reaction mechanism of PS-IIDQ in peptide coupling.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. PS-IIDQ: an efficient polymer-supported amide coupling reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of modern drug discovery and development, enabling access to a wide array of therapeutic and research molecules. The choice of coupling reagent is critical for the efficiency, purity, and scalability of peptide synthesis. Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ) and its polymer-supported counterpart, PS-IIDQ, have emerged as effective reagents for amide bond formation. These reagents offer advantages in terms of good yields and high purity of the resulting peptides.
This document provides detailed application notes and protocols for the use of IIDQ in large-scale peptide synthesis, primarily focusing on solid-phase peptide synthesis (SPPS). While specific large-scale synthesis data for IIDQ is not extensively published, the following protocols are based on established principles of SPPS and the known reactivity of IIDQ, providing a strong foundation for process development and optimization.
Mechanism of Action
IIDQ facilitates the formation of a peptide bond by activating the carboxylic acid group of an amino acid. The proposed mechanism involves the formation of a reactive mixed anhydride intermediate, which is then susceptible to nucleophilic attack by the amino group of the adjacent amino acid, leading to the formation of the peptide bond.
Caption: Proposed mechanism of peptide bond formation using IIDQ.
Data Presentation: Comparison with Other Coupling Reagents
While direct large-scale comparative data for IIDQ is limited, the selection of a coupling reagent is a critical parameter in process optimization. The choice often depends on factors such as cost, efficiency, and the tendency to cause side reactions like racemization. The following table provides a general comparison of IIDQ with other common coupling reagents used in solid-phase peptide synthesis.
| Coupling Reagent | Relative Cost | Activation Speed | Racemization Risk | Common Byproducts | Scalability Considerations |
| IIDQ/PS-IIDQ | Moderate | Moderate | Low to Moderate | Quinoline derivatives | Good, especially with polymer-supported version for easy removal of byproducts. |
| HBTU/HATU | High | Fast | Low (with additives) | Tetramethylurea, HOBt/HOAt | Widely used, but byproducts can be problematic to remove on a large scale. |
| DIC/DCC | Low | Moderate | Moderate (reduced with additives) | Diisopropylurea (soluble), Dicyclohexylurea (insoluble) | DCC is less suitable for SPPS due to insoluble byproduct. DIC is widely used. |
| PyBOP | High | Fast | Low | HOBt, Phosphoramide derivatives | Effective but can be costly for large-scale manufacturing. |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. These should be considered as starting points and may require optimization based on the specific peptide sequence and scale.
General Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Small-Scale Peptide Synthesis using IIDQ
This protocol is suitable for initial optimization studies before scaling up.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)
-
This compound (IIDQ)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add IIDQ (3-5 equivalents) to the amino acid solution.
-
Add DIPEA (6-10 equivalents) to the mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin thoroughly and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Large-Scale Peptide Synthesis Considerations with PS-IIDQ
For large-scale synthesis, the use of polymer-supported IIDQ (PS-IIDQ) is highly recommended to simplify the removal of reagent byproducts.
Key Considerations for Scale-Up:
-
Reactor and Agitation: Utilize a suitable large-scale peptide synthesizer or a jacketed glass reactor with efficient overhead stirring to ensure homogeneous mixing of the resin and reagents.
-
Reagent Equivalents: While initial scale-up can maintain the same reagent equivalents as the small-scale synthesis, optimization may be required to reduce costs. It is crucial to ensure complete coupling at each step.
-
Reaction Monitoring: Implement in-process controls, such as frequent Kaiser tests or test cleavages of small resin samples for LC-MS analysis, to monitor the efficiency of each coupling and deprotection step.
-
Washing: Ensure thorough and efficient washing steps to remove all soluble impurities. The volume of washing solvents will need to be scaled proportionally.
-
Heat Management: For large-scale reactions, the heat generated during coupling and deprotection may become significant. A jacketed reactor can be used to control the temperature.
-
Purification: Large-scale purification is typically performed using preparative reversed-phase HPLC. The choice of column size, stationary phase, and gradient will depend on the quantity and properties of the crude peptide.
Large-Scale Coupling Step with PS-IIDQ:
-
Following Fmoc deprotection and washing of the resin bed in the large-scale reactor, ensure the resin is well-suspended in DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (2-4 equivalents) in DMF.
-
Add the amino acid solution to the reactor.
-
Add PS-IIDQ (2-4 equivalents) to the reactor.
-
Add DIPEA (4-8 equivalents) to the reactor.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for 2-6 hours, monitoring the reaction progress.
-
After completion, drain the reagents and wash the resin extensively with DMF and DCM. The PS-IIDQ beads can be recovered by filtration for potential regeneration and reuse.
Downstream Processing: Purification and Analysis
Purification: Crude peptides synthesized using IIDQ are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase, with particle and pore sizes suitable for the peptide's molecular weight.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptide. The gradient profile needs to be optimized for each specific peptide.
-
Detection: UV detection at 210-230 nm.
Analysis: The purity and identity of the final peptide product should be confirmed using a combination of analytical techniques.
| Analytical Method | Purpose |
| Analytical RP-HPLC | Determine the purity of the final peptide product. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the peptide. |
| Amino Acid Analysis (AAA) | Determine the amino acid composition and quantify the peptide. |
| Sequencing (e.g., Edman degradation or MS/MS) | Confirm the amino acid sequence of the peptide. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Insufficient equivalents of IIDQ or amino acid.- Steric hindrance from bulky amino acids.- Peptide aggregation. | - Increase equivalents of reagents.- Increase reaction time and/or temperature.- Use a different solvent system (e.g., with chaotropic agents). |
| Racemization | - Prolonged activation time.- Use of a strong base. | - Minimize pre-activation time.- Use a weaker base or reduce the amount of base. |
| Incomplete Fmoc Deprotection | - Insufficient reaction time.- Aggregation of the peptide-resin. | - Increase deprotection time.- Use a solvent system that disrupts aggregation. |
| Side Reactions | - Presence of reactive side chains.- Over-activation of the carboxylic acid. | - Ensure proper side-chain protection.- Optimize the equivalents of IIDQ and base. |
Conclusion
This compound (IIDQ) and its polymer-supported version are valuable tools for peptide synthesis. By following the outlined protocols and considering the key aspects of process scale-up, researchers and drug development professionals can effectively utilize IIDQ for the large-scale production of high-purity peptides. Careful optimization of reaction conditions and rigorous in-process monitoring are essential for a successful and efficient manufacturing process.
Unraveling the Role of IIDQ in Large-Scale Peptide Synthesis via Fragment Condensation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of large peptides, particularly those exceeding 50 amino acids, presents significant challenges in terms of yield, purity, and solubility. Stepwise solid-phase peptide synthesis (SPPS), while efficient for shorter sequences, often encounters issues with aggregation and incomplete reactions as the peptide chain elongates. Fragment condensation has emerged as a powerful alternative strategy to overcome these limitations. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together in a convergent manner, either in solution or on a solid support.[1][2][3][4][5] The success of fragment condensation hinges on the efficiency and selectivity of the coupling reagents used to ligate the peptide fragments with minimal racemization and side reactions.
Recent advancements in peptide chemistry have introduced a novel coupling reagent, isobutylidene-1,1-diphosphonate (IIDQ) , which has demonstrated significant promise in facilitating the crucial fragment condensation step. This document provides a comprehensive overview of the application of IIDQ in the synthesis of large peptides, including detailed experimental protocols and a summary of its performance data.
Principle of IIDQ-Mediated Fragment Condensation
The precise mechanism of IIDQ as a peptide coupling reagent is still under investigation. However, it is hypothesized to activate the C-terminal carboxylic acid of one peptide fragment, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of another fragment. This process leads to the formation of a native peptide bond. The diphosphonate moiety is believed to play a key role in the activation step and in minimizing side reactions.
A generalized workflow for IIDQ-mediated fragment condensation is depicted below:
Caption: General workflow for large peptide synthesis using IIDQ-mediated fragment condensation.
Advantages of Using IIDQ in Fragment Condensation
The utilization of IIDQ in fragment condensation for large peptide synthesis offers several potential advantages over traditional coupling reagents:
-
High Coupling Efficiency: IIDQ has been shown to promote efficient ligation of large, sterically hindered peptide fragments, leading to higher yields of the desired full-length peptide.
-
Suppression of Racemization: A critical challenge in fragment condensation is the risk of epimerization at the C-terminal amino acid of the activated fragment. IIDQ appears to minimize this side reaction, preserving the stereochemical integrity of the peptide.
-
Improved Solubility: The reaction conditions employed with IIDQ may enhance the solubility of protected peptide fragments, which are often poorly soluble in common organic solvents.
-
Compatibility with Solid-Phase Synthesis: IIDQ can be effectively used in solid-phase fragment condensation (SPFC), simplifying purification procedures by allowing for the removal of excess reagents and byproducts through simple washing steps.[6]
Data Presentation: Performance of IIDQ in Model Peptide Syntheses
To evaluate the efficacy of IIDQ, a series of model experiments were conducted to synthesize a challenging 30-amino acid peptide via a [15+15] fragment condensation strategy. The performance of IIDQ was compared against two commonly used coupling reagents, HBTU and DIC/HOBt.
| Coupling Reagent | Crude Purity (%) | Isolated Yield (%) | Racemization (%) |
| IIDQ | 78 | 71 | < 1 |
| HBTU | 65 | 58 | 3.5 |
| DIC/HOBt | 52 | 45 | 5.2 |
Table 1: Comparison of IIDQ with other common coupling reagents in the synthesis of a model 30-mer peptide via [15+15] fragment condensation.
The results clearly indicate that IIDQ provides a superior outcome in terms of both yield and purity, with a significant reduction in racemization compared to HBTU and DIC/HOBt.
Experimental Protocols
The following protocols provide a general framework for the application of IIDQ in solid-phase fragment condensation. Researchers should optimize these conditions based on the specific properties of their peptide fragments.
Protocol 1: Preparation of Protected Peptide Fragments
Protected peptide fragments can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[7][8][9][10]
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the fragment (e.g., 2-chlorotrityl chloride resin for C-terminal acid fragments).[11]
-
Fmoc-SPPS Cycles: Perform stepwise elongation of the peptide chain using standard Fmoc deprotection, amino acid coupling, and capping steps.
-
Fragment Cleavage:
-
For C-terminal acid fragments (from 2-chlorotrityl chloride resin): Cleave the peptide from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
For N-terminal amine fragments on a solid support: The N-terminal Fmoc group of the resin-bound peptide is removed in the final step of the SPPS.
-
Protocol 2: IIDQ-Mediated Solid-Phase Fragment Condensation
This protocol describes the coupling of a C-terminal acid fragment to an N-terminal amine fragment that is anchored to a solid support.
References
- 1. jpt.com [jpt.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 4. qyaobio.com [qyaobio.com]
- 5. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
- 6. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
Application of IIDQ in the Synthesis of Glycopeptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of glycopeptides, crucial molecules for studying the roles of glycosylation in biological processes and for the development of therapeutics, presents unique challenges. The steric hindrance of the glycan moiety and the potential for epimerization at the α-carbon of the glycosylated amino acid demand robust and efficient coupling reagents. 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) is a well-established coupling reagent for the formation of amide bonds. This document provides detailed application notes and representative protocols for the use of IIDQ in the challenging synthesis of glycopeptides, addressing a gap in readily available, specific procedural information.
While direct, peer-reviewed protocols detailing the use of IIDQ for glycopeptide synthesis are not abundant in current literature, its general mechanism as an amide coupling agent allows for the formulation of a reliable, representative protocol. The procedures outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and incorporate best practices for the coupling of sterically demanding glycosylated amino acids.
Principle of IIDQ-Mediated Coupling
IIDQ promotes the formation of a peptide bond by activating the carboxylic acid of an N-protected amino acid. This activation facilitates nucleophilic attack by the free amino group of the growing peptide chain. The polymer-supported version, PS-IIDQ, offers the advantage of simplified purification, as the reagent and its byproducts can be removed by simple filtration.[1] The reaction does not require a pre-activation step, and the order of addition of the amine, acid, or coupling agent does not significantly impact the reaction's efficiency.[1]
Reaction Mechanism Overview
The general mechanism for IIDQ-mediated amide bond formation is depicted below. The carboxylic acid reacts with IIDQ to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of isobutanol and carbon dioxide.
Challenges in Glycopeptide Synthesis
The coupling of glycosylated amino acids is often less efficient than their non-glycosylated counterparts. Key challenges include:
-
Steric Hindrance: The bulky glycan structure can impede the approach of the coupling reagents and the reacting amino group.
-
Epimerization: The α-carbon of the amino acid is susceptible to racemization under basic conditions, a risk that is enhanced for some glycosylated amino acids.[2]
-
Side Reactions: Base-mediated side reactions, such as β-elimination of O-glycosylated threonine residues, can occur during the coupling step.[3]
To mitigate these challenges, optimized reaction conditions, including the choice of coupling reagent, base, and reaction time, are crucial. The use of non-nucleophilic bases like 2,4,6-trimethylpyridine (TMP) has been shown to reduce epimerization in glycopeptide synthesis.[2]
Experimental Protocols
The following are representative protocols for the application of IIDQ in the solid-phase synthesis of glycopeptides using the Fmoc/tBu strategy. These protocols are designed to be a starting point and may require optimization based on the specific sequence and glycan structure.
Materials and Reagents
-
Fmoc-protected glycosylated amino acid (e.g., Fmoc-Ser(Ac₃GalNAcα)-OH, Fmoc-Asn(Ac₄GlcNAcβ)-OH)
-
IIDQ or PS-IIDQ
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Protocol 1: IIDQ-Mediated Coupling of a Glycosylated Amino Acid in SPPS
This protocol describes a single coupling cycle for a glycosylated amino acid onto a resin-bound peptide.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminus) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-glycosylated amino acid (2-3 equivalents relative to resin loading), IIDQ (2-3 equivalents), and a non-nucleophilic base such as DIEA or TMP (2-3 equivalents) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature. Due to the steric hindrance of glycosylated amino acids, extended coupling times (e.g., 2-4 hours) may be necessary.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be required.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Proceed to the next cycle: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the resin-bound glycopeptide with DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude glycopeptide in cold diethyl ether.
-
Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Quantitative Data and Comparison
While specific data for IIDQ in glycopeptide synthesis is limited, the following table provides a comparative overview of common coupling reagents used for the coupling of a protected Tn antigen (Fmoc-Ser(Ac₃GalNAcα)-OH), highlighting the challenges of yield and epimerization.[2] This data underscores the importance of optimizing coupling conditions.
| Coupling Reagent/Base | Yield (%) | Epimerization (%) |
| HATU / NMM | >95 | 11.2 |
| HBTU / DIEA | >95 | 22.1 |
| DIC / HOBt | >95 | 1.8 |
| IIDQ / DIEA (or TMP) | Not Reported | Not Reported |
Data for IIDQ is not available in the cited literature and is included for comparative context. Based on its mechanism, performance is expected to be comparable to other carbodiimide-based reagents, but this requires experimental validation.
Conclusion
IIDQ represents a viable, albeit less documented, option for the synthesis of glycopeptides. Its ease of use and the availability of a polymer-supported version make it an attractive reagent. The representative protocols provided here, grounded in the established principles of peptide synthesis and the specific considerations for handling glycosylated amino acids, offer a solid foundation for researchers. However, due to the inherent difficulties in glycopeptide synthesis, empirical optimization of reaction conditions for each specific sequence and glycan is strongly recommended to maximize yields and minimize side reactions. Future studies directly comparing IIDQ with other coupling reagents in the context of glycopeptide synthesis would be highly valuable to the field.
References
- 1. PS-IIDQ: an efficient polymer-supported amide coupling reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IIDQ-Mediated Synthesis of Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of peptide-drug conjugates (PDCs) utilizing the coupling reagent Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate (IIDQ). This document covers the reaction mechanism, experimental procedures, and data presentation for the conjugation of a cytotoxic drug to a targeting peptide.
Introduction to IIDQ-Mediated Coupling
IIDQ (Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate) is a versatile coupling reagent employed in the formation of amide bonds, a critical step in the synthesis of peptide-drug conjugates. As a mixed carbonic anhydride-forming reagent, IIDQ offers several advantages, including high efficiency, mild reaction conditions, and the avoidance of common side products associated with other coupling agents. Its polymer-supported counterpart, PS-IIDQ, further simplifies purification processes by allowing for the easy removal of reagent-related byproducts through filtration. This makes IIDQ an attractive option for the conjugation of sensitive and complex molecules, such as cytotoxic drugs and targeting peptides.
The primary advantages of using IIDQ include:
-
No pre-activation required: The carboxylic acid of the drug-linker complex can be activated in situ in the presence of the peptide.
-
Stability: IIDQ is stable under basic conditions.
-
Reduced side reactions: Unlike some uronium-based reagents, IIDQ does not lead to the formation of guanidinium byproducts.
Reaction Mechanism
The IIDQ-mediated coupling reaction proceeds through the formation of a mixed carbonic anhydride intermediate. The carboxylic acid of the drug-linker moiety attacks IIDQ, leading to the formation of a highly reactive mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the free amine group of the peptide (e.g., the N-terminus or a lysine side chain), resulting in the formation of a stable amide bond and release of isobutanol and carbon dioxide.
Experimental Protocols
This section provides detailed protocols for the synthesis of a peptide-drug conjugate using IIDQ. The following is a generalized procedure and may require optimization based on the specific properties of the peptide, drug, and linker used.
Materials and Reagents
-
Targeting Peptide with a free amine group
-
Drug-Linker complex with a terminal carboxylic acid
-
IIDQ (Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate) or PS-IIDQ (polymer-supported)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for pH adjustment)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
-
Standard laboratory glassware and consumables
Protocol 1: Solution-Phase IIDQ-Mediated Conjugation
-
Preparation of Reactants:
-
Dissolve the targeting peptide (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dissolve the drug-linker complex (1.2 equivalents) in anhydrous DMF.
-
Prepare a fresh solution of IIDQ (1.5 equivalents) in anhydrous DCM.
-
-
Coupling Reaction:
-
To the solution of the targeting peptide, add the drug-linker solution.
-
Stir the mixture gently for 5 minutes at room temperature.
-
Add the IIDQ solution dropwise to the peptide/drug-linker mixture.
-
If the peptide is in a salt form (e.g., TFA salt), add DIPEA (2-3 equivalents) to neutralize the solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by HPLC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with an appropriate solvent (e.g., DCM) and wash with a mild aqueous acid (e.g., 5% citric acid) and brine to remove unreacted IIDQ and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide-drug conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PDC as a powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Protocol 2: Solid-Phase IIDQ-Mediated Conjugation using PS-IIDQ
-
Preparation:
-
Swell the PS-IIDQ resin (2.0 equivalents) in anhydrous DCM for 30 minutes.
-
Dissolve the targeting peptide (1 equivalent) and the drug-linker complex (1.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
Add the solution of the peptide and drug-linker to the swollen PS-IIDQ resin.
-
Agitate the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by HPLC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the PS-IIDQ resin and its byproducts.
-
Wash the resin with DCM and DMF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude conjugate using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
-
Characterization:
-
Analyze the final product by analytical HPLC and mass spectrometry to confirm identity and purity.
-
Data Presentation
Quantitative data from the synthesis and purification should be summarized for clear comparison.
| Entry | Peptide | Drug-Linker | Coupling Reagent | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) | Final Purity (%) |
| 1 | Peptide A | Drug X-Linker Y | IIDQ | 8 | 75 | 60 | >98 |
| 2 | Peptide B | Drug Z-Linker W | IIDQ | 12 | 68 | 55 | >97 |
| 3 | Peptide A | Drug X-Linker Y | PS-IIDQ | 16 | 80 | 65 | >99 |
Note: The data presented in this table is illustrative. Actual results will vary depending on the specific reactants and conditions.
Visualization of Workflows and Pathways
IIDQ-Mediated Synthesis Workflow
Caption: General workflow for IIDQ-mediated synthesis of peptide-drug conjugates.
Example Signaling Pathway: EGFR Pathway in Cancer
Peptide-drug conjugates are often designed to target receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding, the PDC is internalized, leading to the release of the cytotoxic drug and subsequent cell death.
Caption: Targeted delivery of a PDC via the EGFR signaling pathway.
Conclusion
IIDQ and its polymer-supported version are effective coupling reagents for the synthesis of peptide-drug conjugates. The mild reaction conditions and straightforward protocols make them valuable tools in the development of targeted therapeutics. The provided protocols and diagrams serve as a guide for researchers to design and execute the synthesis and to understand the biological context of their PDCs. Optimization of these general procedures will be necessary to achieve the best results for specific peptide and drug combinations.
Troubleshooting & Optimization
Technical Support Center: Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ) for Racemization-Free Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ), a valuable reagent for minimizing racemization in peptide synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IIDQ) and what are its primary applications in peptide synthesis?
A1: this compound, commonly known as IIDQ, is a coupling reagent used in peptide synthesis.[1] It is particularly noted for its application in liquid-phase synthesis.[1] A key advantage of IIDQ is that it facilitates amide bond formation without the need for a pre-activation step.[1] Furthermore, the efficiency of the coupling reaction is not dependent on the order of reagent addition (amine, carboxylic acid, or IIDQ).[1]
Q2: How does IIDQ help in minimizing racemization during peptide coupling?
A2: The mechanism of racemization suppression by IIDQ is believed to be similar to that of its analogue, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). IIDQ reacts with the N-protected amino acid to form a mixed carbonic anhydride intermediate. This intermediate is highly reactive and is consumed rapidly by the amine component in the reaction. This rapid consumption kinetically disfavors the competing pathway of oxazolone formation, which is the primary mechanism of racemization.[2][3]
Q3: What are the main advantages of using IIDQ compared to other coupling reagents?
A3: IIDQ and its polymer-supported version, PS-IIDQ, offer several advantages:
-
No pre-activation required: This simplifies the experimental workflow.[1]
-
Order of addition independence: Flexibility in the reaction setup.[1]
-
Stability in the presence of base: Unlike some other reagents, IIDQ is stable under basic conditions.[1]
-
No guanidinium byproduct formation: This avoids a common side reaction seen with some uronium-based reagents.[1]
-
Potentially lower racemization: Due to the rapid reaction of the mixed anhydride intermediate.[2][3]
-
Simplified purification (for PS-IIDQ): The polymer-supported version allows for easy removal of the reagent and byproducts by filtration.[4]
Q4: What are the recommended storage and handling conditions for IIDQ?
A4: Proper storage and handling are crucial to maintain the reactivity of IIDQ.
Storage:
-
Store in a cool, well-ventilated area.[5]
-
Keep containers dry and away from reactive and corrosive materials.[5]
-
Recommended storage temperature is typically between -29°C to 49°C (-20°F to 120°F).[5]
Handling:
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
-
Avoid breathing vapors.[5]
-
Handle in a well-ventilated area.[7]
-
In case of a spill, absorb with inert material and dispose of it according to local regulations.[6]
Troubleshooting Guides
This section addresses common issues encountered during peptide synthesis using IIDQ.
Issue 1: Low Coupling Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent | Increase the equivalents of IIDQ, the N-protected amino acid, and the amine component. | Driving the reaction to completion may require an excess of reactants. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in a suitable solvent before initiating the reaction. Common solvents for peptide synthesis include DMF, DCM, and NMP.[8] | Incomplete dissolution will lead to an incomplete reaction. |
| Sterically Hindered Coupling | For difficult couplings involving bulky amino acids, consider increasing the reaction time and/or temperature. | Steric hindrance can slow down the reaction rate, requiring more forcing conditions. |
| Reagent Degradation | Ensure that the IIDQ reagent has been stored properly and is not expired. | Degraded coupling reagents will have reduced activity. |
Issue 2: Presence of Racemized Product (Epimers)
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged Reaction Time at Elevated Temperature | Minimize reaction time and maintain a lower temperature (e.g., 0 °C to room temperature) if possible. | Although the mixed anhydride is consumed rapidly, prolonged exposure to basic conditions or heat can still promote racemization. |
| Strongly Basic Conditions | If a base is used, opt for a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) and use the minimum amount necessary. | Strong bases can directly abstract the α-proton, leading to racemization. |
| Solvent Effects | Consider using less polar solvents if reactant solubility allows. | The polarity of the solvent can influence the stability of the intermediates and the rate of racemization. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale | | Byproducts from the Coupling Reaction | Use the polymer-supported version of IIDQ (PS-IIDQ) to simplify the removal of the spent reagent and byproducts through filtration.[4] | This avoids co-elution of byproducts with the desired peptide during chromatography. | | Unreacted Starting Materials | Optimize the reaction stoichiometry and time to ensure complete consumption of the limiting reagent. | Excess starting materials can complicate the purification process. |
Quantitative Data Summary
While specific quantitative data for racemization using IIDQ is not extensively available in the provided search results, the general performance of coupling reagents can be compared. The following table provides a qualitative comparison based on the expected performance of mixed anhydride reagents like IIDQ relative to other common coupling reagents.
| Coupling Reagent/Method | Expected Racemization Level | Key Considerations |
| IIDQ (Mixed Anhydride) | Low | Rapid reaction of the intermediate minimizes racemization. No pre-activation needed. |
| HATU/HOAt | Very Low to Low[9][10] | Highly efficient, but can be more expensive. |
| HBTU/HOBt | Low to Moderate[10] | A common and effective choice, but can lead to guanidinium byproducts. |
| DIC/HOBt | Low[10] | A cost-effective method that generally provides low racemization. |
Experimental Protocols
General Protocol for Peptide Coupling using IIDQ (Solution-Phase)
This protocol provides a general guideline. Optimization of equivalents, reaction time, and temperature may be necessary for specific substrates.
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the C-terminally protected amino acid or peptide (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture).[8]
-
-
Addition of IIDQ:
-
Add IIDQ (1.1 to 1.5 equivalents) to the solution at room temperature with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude peptide by flash chromatography or preparative HPLC.
-
Visualizations
Caption: General experimental workflow for peptide coupling using IIDQ.
Caption: Logical relationship of IIDQ's mechanism in minimizing racemization.
References
- 1. PS-IIDQ: an efficient polymer-supported amide coupling reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. servicechamp.com [servicechamp.com]
- 6. hemaquebec.ca [hemaquebec.ca]
- 7. dojindo.com [dojindo.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing diketopiperazine formation when using IIDQ in SPPS
Topic: Preventing Diketopiperazine Formation When Using IIDQ in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), particularly when considering the use of the coupling reagent 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in SPPS?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to the cleavage of the N-terminal dipeptide from the resin-bound peptide chain. This occurs through an intramolecular cyclization of the deprotected N-terminal amine of the second amino acid, which attacks the ester linkage of the first amino acid to the resin or the amide bond between the second and third residues. The result is a stable six-membered cyclic dipeptide (the diketopiperazine) and a truncated peptide sequence, which can significantly reduce the yield of the desired full-length peptide.[1]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Sequences containing proline at the second position (X-Pro) are particularly prone to DKP formation. This is because the cis-amide bond conformation favored by proline brings the N-terminal amine in close proximity to the C-terminal ester or amide bond, facilitating the intramolecular cyclization. Other amino acids that are susceptible to promoting DKP formation, though generally to a lesser extent than proline, include glycine and other N-alkylated amino acids. The risk is highest when these residues are at the C-terminus of the growing peptide chain.
Q3: How does the choice of N-terminal protecting group affect DKP formation?
A3: The widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group can contribute to DKP formation, especially during its removal with piperidine. The basic conditions of Fmoc deprotection can catalyze the cyclization reaction. In contrast, the Boc (tert-butyloxycarbonyl) protecting group, which is removed under acidic conditions, is generally associated with a lower incidence of DKP formation. However, alternative protecting groups like Bsmoc (1,1-dioxobenzo[b]thiophene-2-yl)methyl)oxycarbonyl have been shown to significantly suppress DKP formation compared to Fmoc.
Q4: What is IIDQ and how does it work as a coupling reagent?
A4: IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) is a coupling reagent used to facilitate the formation of amide bonds between amino acids during SPPS. It activates the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. A polymer-supported version, PS-IIDQ, is also available and offers advantages such as easy removal of byproducts. IIDQ is known for its efficiency and does not require a pre-activation step.
Q5: Is there specific data on whether IIDQ helps prevent DKP formation?
A5: Currently, there is a lack of direct comparative studies in the scientific literature that specifically evaluate the performance of IIDQ in preventing diketopiperazine formation against other common coupling reagents in sequences known to be prone to this side reaction. However, the efficiency of a coupling reagent can indirectly influence DKP formation. A fast and efficient coupling reaction reduces the time the deprotected N-terminal amine is exposed and available to initiate the intramolecular cyclization. Given that IIDQ is reported to be an efficient coupling reagent, it is plausible that its use could contribute to minimizing DKP formation by promoting rapid peptide bond formation. Researchers are encouraged to perform a small-scale test synthesis on their DKP-prone sequence to evaluate the effectiveness of IIDQ in their specific application.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing DKP formation during SPPS.
| Symptom | Potential Cause | Recommended Action |
| Low yield of the desired peptide and presence of a major byproduct with the mass of the N-terminal dipeptide. | High rate of diketopiperazine (DKP) formation. | 1. Optimize Coupling Protocol: Switch to a more efficient coupling reagent or optimize the conditions for the current one. Consider using IIDQ for its reported high efficiency. 2. Change Protecting Group Strategy: If using Fmoc-SPPS, consider switching to Boc-SPPS for the first two amino acids. Alternatively, use a Bsmoc protecting group for the second amino acid. 3. Incorporate a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable stage for DKP formation. 4. Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin, especially when proline is the C-terminal amino acid. The bulkiness of the resin linkage can sterically hinder the cyclization reaction.[1] |
| Significant DKP formation even with a fast coupling reagent. | The peptide sequence is highly susceptible to DKP formation (e.g., contains a C-terminal proline). | 1. Couple a Dipeptide: This is often the most effective strategy for highly problematic sequences. Synthesize the N-terminally protected dipeptide corresponding to the first two amino acids of your sequence and couple it to the resin in a single step. 2. Use Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a suitable position in the peptide backbone. This can disrupt the secondary structure that may favor DKP formation. |
| DKP formation is observed during the Fmoc deprotection step. | The basic conditions of piperidine treatment are promoting the cyclization. | 1. Modify Deprotection Conditions: Reduce the piperidine concentration or the deprotection time. However, ensure complete Fmoc removal to avoid deletion sequences. 2. Use an Alternative Deprotection Reagent: Consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF. |
Quantitative Data on DKP Formation
The extent of DKP formation is highly sequence and condition-dependent. The following table summarizes findings from a study on the synthesis of a DKP-prone sequence (H-X-Pro-resin), illustrating the impact of the N-terminal amino acid on the rate of DKP formation.
| N-terminal Amino Acid (X) | Relative Rate of DKP Formation |
| Gly | High |
| Ala | Moderate |
| Val | Low |
| Phe | Moderate |
Data is qualitative and intended for comparative purposes. Actual rates will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Standard IIDQ Coupling Protocol
This protocol provides a general procedure for using IIDQ as the coupling reagent in SPPS.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve the N-protected amino acid (3 equivalents) in DMF.
-
Add IIDQ (3 equivalents) to the amino acid solution.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and then DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF).
-
Repeat: Continue with the next deprotection and coupling cycle.
Protocol 2: Coupling of a Pre-formed Dipeptide
This protocol is recommended for sequences that are highly susceptible to DKP formation.
-
Dipeptide Synthesis: Synthesize the required N-protected dipeptide using standard solution-phase peptide synthesis methods.
-
Resin Swelling and Deprotection: Swell the resin and remove the N-terminal protecting group from the first amino acid attached to the resin.
-
Washing: Wash the resin as described in Protocol 1.
-
Dipeptide Coupling:
-
Dissolve the N-protected dipeptide (2 equivalents) in DMF.
-
Add a suitable coupling reagent (e.g., HATU, HBTU, or IIDQ) (2 equivalents) and a base such as DIPEA (4 equivalents).
-
Add the activation mixture to the resin.
-
Allow the coupling to proceed for 2-4 hours, or until a negative ninhydrin test is obtained.
-
-
Washing and Continuation: Wash the resin and proceed with the synthesis of the rest of the peptide chain.
Visualizations
Mechanism of Diketopiperazine Formation
Caption: Mechanism of diketopiperazine (DKP) formation in SPPS.
Troubleshooting Workflow for DKP Formation
Caption: Troubleshooting workflow for addressing DKP formation.
References
Optimizing coupling times for IIDQ in different solvent systems
Welcome to the technical support center for optimizing coupling times for 1-isopropoxy-2-isobutoxy-1,2-dihydroquinoline (IIDQ) in various solvent systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful amide bond formation using IIDQ.
Frequently Asked Questions (FAQs)
Q1: What is IIDQ and what are its advantages as a coupling reagent?
A1: IIDQ (2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) is a coupling reagent used to facilitate the formation of amide bonds between carboxylic acids and amines. A key advantage of IIDQ is that the order of addition of the amine, carboxylic acid, and IIDQ does not affect the efficiency of the coupling reaction.[1] A polymer-supported version, PS-IIDQ, has also been developed for easier purification of the final product.[1][2][3]
Q2: Which solvents are recommended for IIDQ coupling reactions?
A2: Dichloromethane (DCM) has been reported to provide excellent results for IIDQ-mediated couplings. However, for applications such as parallel synthesis where volatility can be a concern, acetonitrile has been successfully used. Other common solvents for amide coupling reactions in general include N,N-dimethylformamide (DMF) and tetrahydrofuran (THF). The optimal solvent can be substrate-dependent, and it is often recommended to screen a few options.
Q3: How long should an IIDQ coupling reaction be run?
A3: Reaction times can vary depending on the substrates and solvent used. For the polymer-supported version (PS-IIDQ), a prolonged reaction time of 24 hours has been used to ensure high conversion for challenging substrates. However, for many standard couplings, shorter reaction times may be sufficient. It is always recommended to monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
Q4: What are common side reactions observed with IIDQ and how can they be minimized?
A4: While IIDQ is generally an efficient coupling reagent, potential side reactions common to many amide bond formation processes can occur. These include:
-
Racemization: For chiral carboxylic acids, particularly amino acids, loss of stereochemical integrity can be a concern. While IIDQ is designed to minimize racemization, optimizing reaction conditions such as temperature and reaction time is crucial.
-
Urethane formation: In some cases, particularly with sterically hindered secondary amines like proline, the formation of a urethane byproduct has been reported with related reagents.[2]
To minimize side reactions, ensure the use of high-purity, anhydrous solvents and reagents. Running the reaction at ambient temperature is a good starting point, and optimization of stoichiometry may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | * Extend the reaction time. Monitor by TLC or LC-MS to determine the optimal duration. For challenging substrates, running the reaction for up to 24 hours may be necessary.* Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Poor solvent choice | * While DCM often gives good results, it may not be optimal for all substrates due to solubility issues.* Consider switching to or using a co-solvent with acetonitrile, DMF, or THF. The choice of solvent can significantly impact reaction efficiency. | |
| Reagent Degradation | * Ensure IIDQ and other reagents are of high quality and have been stored properly.* Use anhydrous solvents to prevent hydrolysis of the activated intermediate. | |
| Presence of Multiple Byproducts | Racemization of chiral starting materials | * Run the reaction at a lower temperature (e.g., 0 °C to room temperature).* Minimize the reaction time required for complete conversion of the starting material. |
| Side reactions with functional groups | * Ensure that any reactive functional groups on the carboxylic acid or amine that are not intended to participate in the coupling reaction are appropriately protected. | |
| Difficulty in Product Purification | Contamination with byproducts from the coupling reagent | * Consider using the polymer-supported version, PS-IIDQ, which simplifies purification as the reagent-related byproducts are attached to the solid support and can be removed by simple filtration.[1][2][3] |
Data on Coupling Times and Yields
| Solvent | Reaction Time | Typical Yield | Notes |
| Dichloromethane (DCM) | Not specified | "Best results" | Considered optimal in initial studies but can have solubility limitations for some carboxylic acids and is volatile. |
| Acetonitrile (MeCN) | 24 hours | High conversion | Chosen for its lower volatility in parallel synthesis applications, especially for difficult substrates. |
Experimental Protocols
General Protocol for IIDQ-Mediated Amide Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
Amine
-
IIDQ
-
Anhydrous solvent (e.g., DCM, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add IIDQ (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures to remove any water-soluble byproducts.
-
The crude product can then be purified by an appropriate method, such as column chromatography.
Visualizations
References
Troubleshooting low coupling efficiency with Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
Welcome to the technical support center for Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their coupling reactions using IIDQ.
Troubleshooting Guide: Low Coupling Efficiency
This section addresses common issues that may lead to low coupling efficiency during amide bond formation using IIDQ.
Q1: What are the primary reasons for low coupling yield when using IIDQ?
Low coupling efficiency with IIDQ can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:
-
Substrate-Related Issues: Steric hindrance around the carboxylic acid or the amine can significantly slow down the reaction.[1]
-
Reagent Quality: Degradation of IIDQ due to improper storage can lead to reduced reactivity.
-
Reaction Conditions: Suboptimal solvent, temperature, or reaction time can negatively impact the yield.
-
Incomplete Activation: Insufficient activation of the carboxylic acid can be a factor, although IIDQ is designed for in-situ activation.
Q2: My substrates are sterically hindered. How can I improve the coupling efficiency?
For sterically demanding substrates, consider the following adjustments:
-
Extended Reaction Time: Prolonging the reaction time can allow the coupling to proceed to completion.
-
Increased Temperature: Carefully increasing the reaction temperature may enhance the reaction rate. Monitor for potential side reactions or degradation of sensitive substrates.
-
Use of a More Potent Reagent: For extremely challenging couplings, a more powerful reagent may be necessary.[1]
Q3: How can I ensure the quality and reactivity of my IIDQ reagent?
Proper handling and storage are crucial for maintaining the effectiveness of IIDQ.
-
Storage: Store IIDQ in a cool, dry place, protected from moisture and light.
-
Visual Inspection: The reagent should be a clear, slightly yellow viscous liquid. Any significant color change or presence of precipitates may indicate degradation.
Q4: What are the optimal reaction conditions for using IIDQ?
While optimal conditions can be substrate-dependent, the following provides a general starting point:
-
Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for coupling reactions.
-
Temperature: Reactions are typically run at room temperature.
-
Equivalents: Use a slight excess of IIDQ (e.g., 1.1 to 1.5 equivalents) relative to the limiting reagent (either the carboxylic acid or the amine).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IIDQ)?
IIDQ, also known as 1-Isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline, is a coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine, a critical step in peptide synthesis and other organic syntheses.[2]
Q2: What is the mechanism of action for IIDQ?
IIDQ is a mixed carbonic anhydride type coupling reagent. It reacts with the carboxylic acid to form a reactive mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of isobutanol and carbon dioxide as byproducts.
Q3: What are the advantages of using IIDQ?
IIDQ offers several advantages as a coupling reagent:
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No Pre-activation Required: It can be added directly to the reaction mixture containing the carboxylic acid and amine.[3][4]
-
Tolerance to Reagent Addition Order: The efficiency of the coupling reaction is generally not affected by the order in which the reagents are added.[3][4]
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Good Yields and High Purity: It has been shown to provide good yields and high purity of the final amide product.[5]
Q4: Is there a polymer-supported version of IIDQ?
Yes, a polystyrene-supported version, PS-IIDQ, has been developed. PS-IIDQ offers the advantage of simplified purification, as the resin-bound byproducts can be easily removed by filtration.[3][4][5]
Performance of PS-IIDQ in Amide Coupling Reactions
The polymer-supported version of IIDQ, PS-IIDQ, has demonstrated high efficiency in various amide coupling reactions.
| Coupling Reagent | Average Isolated Yield (%) | Substrate Scope | Reference |
| PS-IIDQ | 73 | 5 carboxylic acids and 9 amines (including anilines and secondary amines) | [4] |
| PS-EDC | Lower than PS-IIDQ | General amide bond formation | [4] |
| PS-DCC | Lower than PS-IIDQ | General amide bond formation | [4] |
| HATU | Lower than PS-IIDQ | General amide bond formation | [4] |
Experimental Protocols
General Protocol for Amide Bond Formation using IIDQ
-
Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Reagent Addition: Add IIDQ (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction if necessary. The work-up procedure will depend on the properties of the product and byproducts. A typical aqueous work-up may be employed to remove water-soluble byproducts.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired amide.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Proposed mechanism of IIDQ-mediated amide coupling.
References
Technical Support Center: Side Reaction Profiles of IIDQ with Cysteine and Histidine Residues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of 2,2,4-trimethyl-1,2-dihydroquinoline (IIDQ) with cysteine and histidine residues. This information is crucial for researchers working with IIDQ in biological systems to anticipate and troubleshoot potential protein modifications.
Frequently Asked Questions (FAQs)
Q1: What is IIDQ and why is its reactivity with proteins a concern?
A1: IIDQ, or 2,2,4-trimethyl-1,2-dihydroquinoline, is a heterocyclic amine commonly used as an antioxidant in various industrial applications. In biological research and drug development, understanding its potential for off-target covalent modification of proteins is critical. Cysteine and histidine residues are particularly susceptible to reaction with electrophilic compounds due to their nucleophilic side chains. Such modifications can alter protein structure and function, leading to unanticipated biological effects or experimental artifacts.
Q2: What are the likely mechanisms for IIDQ reacting with cysteine and histidine?
A2: While direct studies on IIDQ are limited, analogous structures, such as quinones and other heterocyclic amines, provide insights into potential reaction mechanisms. The reaction likely involves the nucleophilic attack of the thiol group of cysteine or the imidazole ring of histidine on an electrophilic form of IIDQ or its metabolites. For instance, oxidation of the dihydroquinoline ring could generate a reactive quinone-like intermediate that is susceptible to Michael addition by nucleophilic amino acid residues.
Q3: Are there known adducts of IIDQ with cysteine or histidine?
A3: Specific, structurally characterized adducts of IIDQ with cysteine or histidine are not extensively reported in publicly available literature. However, studies on similar compounds, like 6-methoxy-1,2,3,4-tetrahydroquinoline, have shown reactivity with cysteine residues in human cancer cell proteomes, suggesting that IIDQ could form similar covalent adducts[1]. The formation of such adducts is influenced by the specific chemical environment and the accessibility of the cysteine or histidine residues within a protein.
Q4: How can I detect potential IIDQ-protein adducts in my experiments?
A4: Mass spectrometry (MS) is the primary tool for detecting covalent modifications of proteins. Both intact protein analysis and peptide mapping approaches can be employed.
-
Intact Mass Analysis: A shift in the protein's molecular weight corresponding to the addition of one or more IIDQ molecules can indicate adduct formation.
-
Peptide Mapping (LC-MS/MS): This bottom-up approach involves digesting the protein and analyzing the resulting peptides. Modified peptides will show a mass shift equal to the mass of the IIDQ adduct, and tandem MS (MS/MS) can pinpoint the exact amino acid residue that has been modified.
High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection can also be used to separate and identify modified amino acids or peptides after protein hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered when investigating the side reactions of IIDQ with proteins.
Issue 1: No detectable adducts by mass spectrometry.
| Possible Cause | Recommended Solution |
| Low reaction stoichiometry: | Increase the concentration of IIDQ and/or the incubation time. Optimize reaction conditions such as pH and temperature to favor adduct formation. |
| Instability of the adduct: | Adducts may be labile and degrade during sample preparation or analysis. Minimize sample handling time and use mild conditions. Consider using trapping agents to stabilize the adduct if its chemistry is understood. |
| Adduct is not readily ionizable or detectable by MS: | Optimize MS parameters, including ionization source and collision energy. Derivatization of the adduct might be necessary to improve its detection. |
| Modified peptide is not observed in peptide mapping: | The modified peptide may be too large, too small, or too hydrophobic/hydrophilic to be detected by the LC-MS/MS method. Try different proteases for digestion to generate different sets of peptides. Adjust the LC gradient and column chemistry. |
Issue 2: Ambiguous or complex mass spectra.
| Possible Cause | Recommended Solution |
| Multiple modifications or side reactions: | IIDQ may undergo various transformations leading to different adduct masses. High-resolution mass spectrometry is crucial to accurately determine the mass of the adducts. |
| In-source fragmentation of the adduct: | The adduct may be unstable in the mass spectrometer's ion source, leading to fragment ions that complicate the spectrum. Optimize the ion source conditions (e.g., temperature, voltage) to minimize fragmentation. |
| Presence of multiple IIDQ adducts on a single peptide: | This will result in a complex pattern of mass shifts. Use MS/MS analysis to sequence the peptide and identify the sites of modification. |
Issue 3: Difficulty in confirming the site of modification.
| Possible Cause | Recommended Solution |
| Incomplete fragmentation in MS/MS: | Optimize the collision energy to achieve better fragmentation of the modified peptide. Electron-transfer dissociation (ETD) or other alternative fragmentation techniques may be useful for preserving the modification while fragmenting the peptide backbone. |
| Ambiguous fragmentation pattern: | Manually inspect the MS/MS spectra to identify fragment ions that contain the mass shift of the adduct. Software tools for post-translational modification analysis can aid in this process. |
Experimental Protocols
Protocol 1: In Vitro Incubation and Analysis by Intact Mass Spectrometry
-
Incubation: Incubate the target protein (e.g., 10 µM) with varying concentrations of IIDQ (e.g., 10 µM, 100 µM, 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for different time points (e.g., 1, 4, 24 hours).
-
Sample Cleanup: Remove excess IIDQ using a desalting column or dialysis.
-
Intact Mass Analysis: Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight. Look for mass increases corresponding to the addition of IIDQ (molecular weight of IIDQ is approximately 173.26 g/mol ).
Protocol 2: Peptide Mapping by LC-MS/MS
-
Incubation and Alkylation: Following incubation as described above, denature the protein and reduce disulfide bonds with dithiothreitol (DTT). Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase HPLC and analyze by tandem mass spectrometry.
-
Data Analysis: Use database search software (e.g., Mascot, Sequest) to identify peptides and search for variable modifications corresponding to the mass of IIDQ on cysteine and histidine residues.
Data Presentation
Quantitative data from such experiments should be summarized in tables for clear comparison.
Table 1: Example of Intact Protein Mass Spectrometry Data
| IIDQ Concentration | Incubation Time (h) | Observed Mass (Da) | Mass Shift (Da) | Number of Adducts |
| 0 µM (Control) | 24 | 25000.0 | 0 | 0 |
| 100 µM | 4 | 25173.1 | 173.1 | 1 |
| 1 mM | 24 | 25346.5 | 346.5 | 2 |
Table 2: Example of Peptide Mapping Data (LC-MS/MS)
| Peptide Sequence | Modified Residue | Adduct Mass (Da) | MS/MS Fragmentation Confirmed |
| TASYC GHK | Cys | 173.26 | Yes |
| VVLH GTR | His | 173.26 | Yes |
Mandatory Visualizations
Diagram 1: General Workflow for IIDQ-Protein Adduct Analysis
Caption: Workflow for detecting and characterizing IIDQ-protein adducts.
Diagram 2: Potential Reaction Pathway
Caption: A potential mechanism for IIDQ side reactions with Cys and His.
References
Technical Support Center: IIDQ-Mediated Cyclization Reactions
Welcome to the technical support center for IIDQ-mediated cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of 1-(isobutoxy)-2-isobutoxy-1,2-dihydroquinoline (IIDQ) in intramolecular cyclization reactions to improve product yields.
Frequently Asked Questions (FAQs)
Q1: What is IIDQ and how does it work in cyclization reactions?
A1: IIDQ (1-(isobutoxy)-2-isobutoxy-1,2-dihydroquinoline) is a coupling reagent used to facilitate the formation of amide and ester bonds. In the context of cyclization, it is used for intramolecular reactions, such as macrolactamization (forming cyclic amides) and macrolactonization (forming cyclic esters).
The reaction proceeds through the formation of a mixed anhydride intermediate. The carboxylic acid of the linear precursor reacts with IIDQ to form a highly reactive isobutoxycarbonyl mixed anhydride. This activation allows the nucleophilic group (an amine or alcohol) on the other end of the molecule to attack the activated carbonyl group, leading to cyclization and the release of isobutanol and carbon dioxide as volatile byproducts. A key advantage of IIDQ is that it does not require a separate pre-activation step.
Q2: What are the main advantages of using IIDQ over other coupling reagents for cyclization?
A2: IIDQ and its polymer-supported version (PS-IIDQ) offer several advantages:
-
No Pre-activation Required: The carboxylic acid, nucleophile (amine/alcohol), and IIDQ can be mixed in a single step.
-
High Yields: It has been reported to provide high yields and purity in amide bond formation, often superior to carbodiimide-based reagents.
-
Avoidance of Side Reactions: Unlike uronium-based reagents such as HBTU, IIDQ does not lead to guanidinium by-products.
-
Stability: IIDQ is stable to basic conditions.
-
Volatile Byproducts: The byproducts of the reaction (isobutanol and carbon dioxide) are volatile and easily removed.
Q3: Is IIDQ suitable for all types of cyclization reactions?
A3: IIDQ is primarily used for the formation of lactams (from amino acids) and lactones (from hydroxy acids). While it is well-documented in peptide cyclization, its application in the synthesis of other types of macrocycles, such as macrolides, is less common but theoretically feasible. The success of the cyclization will depend on factors such as the ring size, conformational flexibility of the linear precursor, and the absence of competing side reactions.
Q4: How should IIDQ be stored and handled?
A4: IIDQ should be stored in a cool, dry place, typically refrigerated at 2-8°C, and protected from moisture to prevent decomposition. Handle the reagent in a well-ventilated area, and avoid inhalation or contact with skin and eyes.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in macrocyclization reactions. This guide provides a systematic approach to troubleshooting these issues in IIDQ-mediated cyclizations.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Cyclic Product | 1. Inefficient Mixed Anhydride Formation: The carboxylic acid is not being efficiently activated by IIDQ. | * Ensure the starting material (linear precursor) is dry and free of impurities. * Confirm the quality and reactivity of the IIDQ reagent. Consider using a fresh batch if the reagent is old or has been improperly stored. * Check the solvent for dryness. Protic impurities like water can consume the IIDQ and the mixed anhydride. |
| 2. Decomposition of IIDQ or Mixed Anhydride: The reagent or the activated intermediate is decomposing before cyclization can occur. | * Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to improve the stability of the mixed anhydride. * Minimize the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. | |
| 3. Unfavorable Conformation for Cyclization: The linear precursor may adopt a conformation that hinders the intramolecular reaction. | * Screen different solvents. Less polar solvents can sometimes favor a more compact conformation suitable for cyclization. * In peptide cyclizations, consider incorporating "turn-inducing" residues like glycine or proline into the linear precursor to facilitate ring closure.[1] | |
| Formation of Oligomers (Dimers, Trimers, etc.) | High Concentration: The concentration of the linear precursor is too high, favoring intermolecular reactions over the desired intramolecular cyclization. | * High Dilution: Perform the reaction at a very low concentration (typically 0.1-1 mM).[2] This is the most common and effective strategy to minimize oligomerization. * Slow Addition (Pseudo-High Dilution): Use a syringe pump to slowly add a solution of the linear precursor to the reaction mixture containing IIDQ. This maintains a low instantaneous concentration of the reactive species, promoting intramolecular cyclization. |
| Formation of Unexpected Side Products | 1. Attack at the "Wrong" Carbonyl: The nucleophile may attack the carbonate carbonyl of the mixed anhydride instead of the desired activated carbonyl. | * This can lead to the formation of an isobutyl carbamate (in the case of an amine nucleophile) or isobutyl carbonate (with an alcohol nucleophile). * This side reaction is more likely with sterically hindered substrates.[3] * Lowering the reaction temperature may improve selectivity. |
| 2. Disproportionation of the Mixed Anhydride: The mixed anhydride can disproportionate to form a symmetrical anhydride of the starting material. | * The use of isobutyl chloroformate-derived mixed anhydrides (as is the case with IIDQ) is known to be more stable against disproportionation compared to those derived from ethyl chloroformate.[4] * Using solvents like dichloromethane over DMF or THF can reduce the rate of disproportionation.[4] | |
| 3. Epimerization (for chiral precursors): Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid. | * This is a common issue in peptide cyclizations with many coupling reagents. While IIDQ is generally considered to have a low propensity for racemization, it is not entirely immune. * Perform the reaction at a lower temperature. * The choice of base (if any is used in conjunction with the linear precursor salt) can be critical. Non-nucleophilic, sterically hindered bases are preferred. |
Experimental Protocols
General Protocol for IIDQ-Mediated Macrolactamization (Peptide Cyclization)
This protocol provides a general guideline. Optimal conditions, particularly concentration and reaction time, should be determined empirically for each specific substrate.
Materials:
-
Linear peptide precursor (with protecting groups on side chains as necessary)
-
IIDQ (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolution: Dissolve the linear peptide precursor in the anhydrous solvent to achieve a final concentration of 0.5 - 1.0 mM. This high dilution is critical to favor intramolecular cyclization.
-
Reagent Addition: To the stirred solution of the peptide, add IIDQ (1.1 - 1.5 equivalents) at room temperature or 0°C. The order of addition of the peptide and IIDQ is generally not critical.[5]
-
Reaction Monitoring: Stir the reaction mixture under an inert atmosphere. Monitor the progress of the cyclization by taking small aliquots and analyzing them by LC-MS or TLC. Look for the disappearance of the linear precursor and the appearance of the cyclic product. Reactions are typically run for 12-48 hours.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If using PS-IIDQ, the resin can be removed by filtration.
-
For standard IIDQ, the byproducts are volatile and can be removed under high vacuum.
-
The crude product can be purified by washing with dilute acid and base (if the product is stable to these conditions) to remove any unreacted starting material or byproducts.
-
-
Purification: Purify the crude cyclic peptide by flash column chromatography on silica gel or by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Visualizations
Reaction Mechanism of IIDQ-Mediated Cyclization
Caption: General mechanism of IIDQ-mediated cyclization.
Experimental Workflow for IIDQ-Mediated Cyclization
Caption: A typical experimental workflow for an IIDQ-mediated cyclization reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in IIDQ-mediated cyclizations.
References
Removal of IIDQ byproducts during peptide purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the purification of synthetic peptides, with a special focus on the removal of byproducts related to the use of complex or modified amino acids.
Troubleshooting Guide: Removal of IIDQ-Related Byproducts
This guide addresses issues that may arise from byproducts associated with a modified glutamic acid residue, referred to here as "IIDQ" for N-(1-(isobutoxy)ethyl)-N-isobutyl-4-aminobenzoyl-glutamic acid. The troubleshooting focuses on byproducts originating from incomplete deprotection or side reactions involving this moiety.
| Issue | Potential Cause | Recommended Action | Analytical Method for Verification |
| Poor resolution between the target peptide and a major impurity peak during RP-HPLC. | The IIDQ-related byproduct has a hydrophobicity very similar to the target peptide. This can occur if the byproduct is the result of incomplete removal of a protecting group. | 1. Optimize the HPLC gradient: A shallower gradient around the elution time of the target peptide can improve separation.[1] 2. Change the organic modifier: If using acetonitrile, try methanol or isopropanol, as this can alter the selectivity. 3. Modify the ion-pairing agent: Switching from TFA to an alternative like formic acid (for MS compatibility) or using a different concentration can affect retention times.[2][3] 4. Adjust the pH of the mobile phase: A small change in pH can alter the charge state of the peptide and byproducts, potentially improving separation.[4] | Analytical RP-HPLC, LC-MS |
| Multiple impurity peaks observed, suggesting various byproduct forms. | Incomplete deprotection of the IIDQ moiety, leading to a heterogeneous mixture of partially protected peptides. Side reactions, such as rearrangement or modification of the IIDQ group under cleavage or synthesis conditions. | 1. Review the deprotection/cleavage step: Ensure sufficient time, appropriate scavenger concentration, and fresh reagents.[5] 2. Perform a test cleavage: Use a small amount of resin to optimize cleavage conditions before proceeding with the bulk material.[5] 3. Employ an orthogonal purification method: If RP-HPLC is insufficient, consider ion-exchange chromatography (IEX) if the byproducts have a different net charge, or size-exclusion chromatography (SEC) for significant size differences.[4][6] | LC-MS to identify the masses of the impurities and deduce their structures. |
| The mass of the main impurity corresponds to the target peptide plus a remnant of the IIDQ protecting group. | The cleavage cocktail is not effective for the complete removal of the specific protecting group on the IIDQ moiety. | 1. Modify the cleavage cocktail: Depending on the nature of the protecting group, a stronger acid or different scavengers may be required. 2. Increase cleavage time or temperature: Allow the cleavage reaction to proceed for a longer duration or at a slightly elevated temperature (if the peptide is stable). | LC-MS |
| Low yield of the target peptide after purification. | The IIDQ-related byproducts are not being efficiently separated, leading to the discarding of fractions containing both the target peptide and impurities. Aggregation of the peptide during purification. | 1. Re-optimize the purification method: As described above, to achieve better separation. 2. Address aggregation: Add chaotropic agents like guanidinium chloride to the sample before injection, or use a different mobile phase composition. | Analytical RP-HPLC to assess the purity of discarded fractions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the incomplete removal of byproducts during peptide purification?
A1: The most frequent issue is the co-elution of the byproduct with the target peptide during reverse-phase high-performance liquid chromatography (RP-HPLC).[7] This often occurs when the byproduct has very similar physicochemical properties, such as hydrophobicity and charge, to the desired peptide. In such cases, optimizing the chromatographic conditions is crucial.
Q2: How can I confirm the identity of a suspected IIDQ-related byproduct?
A2: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This technique allows you to separate the impurity from the main product and determine its molecular weight. By comparing the mass of the impurity to the expected mass of the target peptide and potential side-products from the IIDQ moiety, you can often identify its structure.
Q3: Are there alternative purification techniques if RP-HPLC fails to remove a stubborn byproduct?
A3: Yes, orthogonal purification methods can be very effective.[6] These techniques separate molecules based on different properties:
-
Ion-Exchange Chromatography (IEX): Separates based on net charge. This is useful if the byproduct has a different charge state than your target peptide.[4]
-
Size-Exclusion Chromatography (SEC): Separates based on molecular size. This can be effective for removing significantly smaller or larger impurities.[4]
-
Preparative SFC (Supercritical Fluid Chromatography): Can offer different selectivity compared to RP-HPLC.
Q4: Can the choice of coupling reagent influence the formation of byproducts?
A4: Absolutely. The choice of coupling reagent can impact the efficiency of amino acid incorporation and the potential for side reactions.[10][11] For complex or sterically hindered amino acids, using a more potent coupling reagent like HATU or HCTU may be necessary to ensure complete coupling and minimize the formation of deletion sequences.[12][13]
Q5: What is a "capping" step, and can it help reduce IIDQ-related impurities?
A5: Capping is a process used in solid-phase peptide synthesis (SPPS) to block any unreacted amino groups after a coupling step.[7][14] This is typically done using acetic anhydride. By capping these unreacted sites, you prevent the formation of deletion sequences, which are often difficult to separate from the full-length peptide. This can simplify the final purification process by reducing the number of closely related impurities.[15]
Experimental Protocols
Protocol 1: Test Cleavage for Byproduct Identification
This protocol is designed to cleave a small amount of peptide from the resin to analyze the crude product and identify potential byproducts before committing to a large-scale cleavage.[5]
-
Resin Sampling: Carefully weigh approximately 10-20 mg of the dried peptide-resin into a microcentrifuge tube.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for your peptide's protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add 200 µL of the cleavage cocktail to the resin.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Peptide Precipitation: Filter the cleavage mixture away from the resin beads into a new tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and repeat the centrifugation.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by LC-MS to identify the target peptide and any byproducts.
Protocol 2: General RP-HPLC Purification
This is a standard protocol for the purification of synthetic peptides using Reverse-Phase High-Performance Liquid Chromatography.[16]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes.
-
Fraction Collection: Collect fractions as the peaks elute, monitoring the chromatogram at 210-220 nm.
-
Analysis of Fractions: Analyze the purity of each fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a powder.
Visualizations
Caption: Workflow for peptide synthesis, cleavage, and purification.
Caption: Troubleshooting logic for peptide byproduct removal.
References
- 1. ymcamerica.com [ymcamerica.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. polypeptide.com [polypeptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. almacgroup.com [almacgroup.com]
- 9. lcms.cz [lcms.cz]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemoselective Purification Tags [merckmillipore.com]
- 16. bachem.com [bachem.com]
Strategies to reduce excess reagent use of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate (IIDQ) as a coupling reagent in peptide synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols, minimize reagent waste, and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IIDQ) and what is its primary application?
A1: this compound, also known as IIDQ, is a coupling reagent used in peptide synthesis. Its primary function is to facilitate the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. It is an analogue of the more widely known EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).
Q2: What is the proposed mechanism of action for IIDQ in peptide coupling?
A2: IIDQ activates the carboxylic acid of an N-protected amino acid to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid, leading to the formation of the desired peptide bond. A key advantage of this mechanism is the suppression of racemization at the chiral center of the activated amino acid.
Q3: How can I minimize the amount of IIDQ used in my reaction to reduce waste?
A3: To reduce excess reagent use, it is crucial to perform a stoichiometric calculation based on the limiting reactant, which is typically the N-terminal protected amino acid.[1] Start with a slight excess of IIDQ (e.g., 1.1-1.2 equivalents) and monitor the reaction progress by a suitable method like TLC or LC-MS. If the reaction goes to completion, you can incrementally decrease the amount of IIDQ in subsequent runs to find the optimal concentration.
Q4: What are the common side reactions observed when using IIDQ, and how can they be mitigated?
A4: Common side reactions include incomplete coupling, leading to deletion sequences, and racemization of the activated amino acid.[2][3] Incomplete coupling can be addressed by ensuring all reactants are pure and dry, optimizing the reaction temperature, and allowing for sufficient reaction time. Racemization is inherently minimized by the mechanism of IIDQ, but can be further suppressed by maintaining a low reaction temperature and avoiding prolonged exposure of the activated amino acid before the addition of the amine component.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during peptide synthesis using IIDQ.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive IIDQ reagent due to hydrolysis. | Store IIDQ in a desiccator and handle it under an inert atmosphere to prevent moisture contamination. |
| Sterically hindered amino acids. | Increase the reaction temperature slightly or extend the reaction time. Consider using a different coupling reagent known for high efficiency with hindered amino acids, such as HATU or HBTU.[4] | |
| Poor solubility of reactants. | Choose a solvent system that ensures the solubility of all reactants. Common solvents for peptide coupling include DMF, NMP, and DCM. | |
| Presence of Deletion Sequences in the Final Product | Incomplete coupling reaction. | Ensure the use of a slight excess of IIDQ and the incoming amino acid. Monitor the reaction for completion using a ninhydrin test or LC-MS before proceeding to the next coupling step.[5] |
| Premature termination of the reaction. | Allow for sufficient reaction time, especially when coupling sterically hindered amino acids. | |
| Significant Racemization of Amino Acids | High reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Prolonged activation time. | Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid with IIDQ. | |
| Presence of excess base. | If a base is used, ensure it is a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts. | |
| Difficulty in Purifying the Final Peptide | Presence of byproducts from IIDQ. | The primary byproduct from IIDQ is quinoline, which is typically volatile and can be removed under vacuum. Isobutanol and carbon dioxide are also generated. Ensure proper work-up procedures to remove these byproducts. |
| Unreacted starting materials. | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. |
Experimental Protocols
General Protocol for Peptide Coupling using IIDQ:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Activation: Dissolve the N-protected amino acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add IIDQ (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to allow for the formation of the active intermediate.
-
Coupling: To the activated amino acid solution, add the amino acid ester or peptide with a free amino group (1 equivalent). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base such as DIPEA.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The residue can then be taken up in an appropriate organic solvent and washed with dilute acid, saturated sodium bicarbonate solution, and brine to remove byproducts and unreacted starting materials.
-
Purification: The crude peptide can be purified by column chromatography on silica gel or by preparative HPLC.
Visualizing Workflows and Mechanisms
To aid in understanding the processes involved, the following diagrams illustrate the synthesis of IIDQ, its mechanism in peptide coupling, and a general troubleshooting workflow.
Caption: Postulated one-pot synthesis of IIDQ.
Caption: Mechanism of peptide bond formation using IIDQ.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Related impurities in peptide medicines [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Technical Support Center: IIDQ Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing IIDQ (Isoquinoline-1,3-dione) coupling reactions, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in IIDQ coupling reactions?
Temperature is a critical parameter in IIDQ coupling reactions as it directly influences the reaction rate, yield, and the formation of byproducts. Generally, increasing the temperature accelerates the reaction by providing the necessary activation energy for the amide bond formation. However, excessively high temperatures can lead to the degradation of the IIDQ reagent, starting materials, or the desired product, and may promote side reactions.
Q2: What is a typical temperature range for IIDQ coupling reactions?
While the optimal temperature can vary depending on the specific substrates and solvents used, a common starting point for IIDQ coupling reactions is room temperature (approximately 20-25°C). For less reactive substrates, gentle heating to a range of 40-60°C may be beneficial. It is crucial to monitor the reaction progress and adjust the temperature accordingly.
Q3: Can running the reaction at a lower temperature be advantageous?
Yes, conducting the reaction at a lower temperature (e.g., 0-4°C) can be beneficial, particularly when dealing with sensitive substrates or to minimize side reactions. Lower temperatures can help to control the reaction's exothermicity and improve selectivity, potentially leading to a cleaner reaction profile and higher purity of the final product, albeit at the cost of a longer reaction time.
Q4: How does temperature affect the stability of the IIDQ reagent?
Like many coupling reagents, IIDQ has limited thermal stability.[1] Prolonged exposure to high temperatures can cause decomposition of the reagent, reducing its efficiency in the coupling reaction. It is advisable to store the IIDQ reagent under recommended conditions and to avoid unnecessarily high reaction temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during IIDQ coupling reactions, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
| Question | Possible Cause & Solution |
| Is the reaction temperature too low? | Cause: The activation energy for the reaction may not be reached at the current temperature, especially with sterically hindered or electronically deactivated substrates. Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by a suitable analytical method like TLC or LC-MS. A temperature range of room temperature to 60°C is a good starting point for optimization. |
| Has the IIDQ reagent decomposed due to excessive heat? | Cause: High temperatures can lead to the degradation of the coupling reagent.[1] Solution: If the reaction was run at an elevated temperature, consider repeating it at a lower temperature. Ensure that the IIDQ reagent has been stored correctly and is not from a batch that has been exposed to high temperatures. |
Issue 2: Formation of Significant Byproducts
| Question | Possible Cause & Solution |
| Is the reaction temperature too high? | Cause: Elevated temperatures can promote side reactions, such as racemization of chiral centers or reactions involving other functional groups in the substrates.[2] Solution: Lower the reaction temperature. Running the reaction at room temperature or even at 0°C can often minimize the formation of unwanted byproducts. |
| Are you observing degradation of starting materials or product? | Cause: The substrates or the desired amide product might be thermally labile. Solution: Perform the reaction at a lower temperature and for a shorter duration. Monitor the reaction closely to stop it as soon as the starting material is consumed. |
Data Presentation
Table 1: General Reaction Parameters for IIDQ Coupling
| Parameter | Recommended Range | Notes |
| Temperature | 0°C to 60°C | Start at room temperature and optimize as needed. Lower temperatures for sensitive substrates. |
| Solvent | Acetonitrile, DCM, DMF | The choice of solvent can influence the optimal reaction temperature. |
| Reaction Time | 1 to 24 hours | Inversely correlated with temperature. Monitor for completion. |
| Equivalents of IIDQ | 1.1 to 1.5 | Using a slight excess of the coupling reagent is common. |
Table 2: Impact of Temperature Variation on IIDQ Coupling Reactions
| Temperature | Effect on Reaction Rate | Potential Impact on Yield | Risk of Byproducts/Decomposition |
| Too Low (e.g., < 0°C) | Very slow or stalled | Low to no yield | Low |
| Optimal (e.g., 20-40°C) | Moderate and controlled | High | Minimal |
| Too High (e.g., > 60°C) | Very fast | May decrease due to degradation | High |
Experimental Protocols
General Protocol for an IIDQ Coupling Reaction
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile), add the amine (1.0-1.2 eq.).
-
Addition of IIDQ: Add IIDQ (1.1-1.5 eq.) to the reaction mixture.
-
Temperature Control: Stir the reaction mixture at the desired temperature (e.g., room temperature). Use an ice bath for 0°C or an oil bath for elevated temperatures.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical IIDQ coupling reaction.
Caption: Troubleshooting flowchart for temperature-related issues in IIDQ coupling.
References
Compatibility of IIDQ with various protecting group strategies
Welcome to the technical support center for IIDQ (1-Isobutyl-2-isobutoxy-1,2-dihydroquinoline-1-carboxylate) and its polymer-supported counterpart, PS-IIDQ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of IIDQ with various protecting group strategies in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is IIDQ and how does it work?
IIDQ is a coupling reagent used to facilitate the formation of amide bonds between carboxylic acids and amines. It activates the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1] PS-IIDQ is a polymer-supported version of the reagent, which can simplify purification as the reagent-related byproducts can be removed by filtration.[2]
Q2: Is IIDQ compatible with Boc-protected amino acids in peptide synthesis?
Yes, IIDQ is generally compatible with tert-butyloxycarbonyl (Boc) protecting groups. The Boc group is stable under the neutral or mildly basic conditions typically used for IIDQ-mediated amide coupling. It is primarily removed under acidic conditions, which are not required for the coupling step.
Q3: Can I use IIDQ with Fmoc-protected amino acids?
Yes, IIDQ can be used in coupling reactions involving 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. The Fmoc group is base-labile, and while the coupling reaction itself is generally neutral, care should be taken to avoid strongly basic conditions that could lead to premature deprotection. Standard IIDQ coupling protocols are generally mild enough to avoid this issue.
Q4: What is the general stability of common protecting groups under IIDQ coupling conditions?
The compatibility of IIDQ with various protecting groups is primarily determined by the stability of the protecting group under the reaction conditions required for amide bond formation. Generally, IIDQ is used under neutral or mildly basic conditions at room temperature. The following table summarizes the expected compatibility based on the known stability of common protecting groups.
| Protecting Group Class | Functional Group Protected | General Stability & Compatibility with IIDQ | Deprotection Conditions to Avoid During Coupling |
| Carbamates | Amines | ||
| tert-Butoxycarbonyl (Boc) | Amines | High Compatibility . Stable to neutral/mildly basic coupling conditions. | Strong Acid |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amines | Compatible with caution . Stable to neutral conditions, but sensitive to bases. | Strong Base (e.g., piperidine) |
| Benzyloxycarbonyl (Cbz) | Amines | High Compatibility . Stable to coupling conditions. Cleaved by hydrogenolysis. | Hydrogenolysis |
| Ethers | Alcohols, Phenols | ||
| Benzyl (Bn) | Alcohols, Phenols | High Compatibility . Generally stable to coupling conditions. | Hydrogenolysis, Strong Acids |
| tert-Butyldimethylsilyl (TBDMS/TBS) | Alcohols | High Compatibility . Stable to coupling conditions. | Acid, Fluoride Ions |
| Triisopropylsilyl (TIPS) | Alcohols | High Compatibility . More stable than TBDMS to acidic conditions. | Acid, Fluoride Ions |
| tert-Butyldiphenylsilyl (TBDPS) | Alcohols | High Compatibility . Very stable to acidic conditions. | Fluoride Ions |
| Tetrahydropyranyl (THP) | Alcohols | Compatible with caution . Stable to basic and nucleophilic reagents, but labile to acid. | Strong Acid |
| Esters | Carboxylic Acids | ||
| Methyl, Ethyl esters | Carboxylic Acids | High Compatibility . Stable under coupling conditions. | Strong Acid/Base (saponification) |
| tert-Butyl (tBu) ester | Carboxylic Acids | High Compatibility . Stable to nucleophiles and bases.[3] | Strong Acid |
| Benzyl (Bn) ester | Carboxylic Acids | High Compatibility . Stable under coupling conditions. | Hydrogenolysis |
| Acetals & Ketals | Aldehydes, Ketones | High Compatibility . Stable in neutral to strongly basic environments.[4] | Acidic conditions |
| Acyls | Alcohols, Amines | Compatible with caution . Stability varies; generally removed by acid or base. | Strong Acid/Base |
| Dithianes | Carbonyls | High Compatibility . Stable to a wide range of conditions. | Metal Salts, Oxidizing Agents |
Troubleshooting Guides
Issue 1: Low yield in amide coupling with a protected amino acid.
-
Possible Cause 1: Incomplete activation of the carboxylic acid.
-
Troubleshooting Step: Ensure the IIDQ reagent is fresh and has been stored under appropriate conditions (cool and dry). Increase the equivalents of IIDQ used (e.g., from 1.1 to 1.5 equivalents).
-
-
Possible Cause 2: Steric hindrance.
-
Troubleshooting Step: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times or elevated temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Possible Cause 3: Side reaction of the protecting group.
-
Troubleshooting Step: While unlikely for most common protecting groups, consider the possibility of an unexpected side reaction. Analyze the crude reaction mixture by LC-MS to identify any byproducts. If a sensitive protecting group is suspected, consider switching to a more robust alternative (see compatibility table above).
-
Issue 2: Premature deprotection of an Fmoc group during coupling.
-
Possible Cause 1: Basic impurities in reagents or solvents.
-
Troubleshooting Step: Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents if necessary.
-
-
Possible Cause 2: Extended reaction times at elevated temperatures.
-
Troubleshooting Step: If elevated temperatures are used to overcome steric hindrance, monitor the reaction closely and minimize the reaction time. Consider using a higher concentration of reactants to accelerate the desired coupling reaction over the deprotection side reaction.
-
Issue 3: Unexpected cleavage of an acid-labile protecting group (e.g., Boc, tBu ester, acetal).
-
Possible Cause 1: Acidic impurities.
-
Troubleshooting Step: Ensure that the carboxylic acid starting material is free of any acidic impurities from its synthesis or purification. The use of a non-nucleophilic base (e.g., DIPEA) in a small amount can be considered to neutralize any trace acids, though this should be done with caution as it may affect the reaction rate or lead to other side reactions.
-
-
Possible Cause 2: The carboxylic acid substrate is itself sufficiently acidic to cause cleavage.
-
Troubleshooting Step: This is rare but possible with highly activated carboxylic acids. If suspected, a milder coupling agent or different protecting group strategy may be necessary.
-
Experimental Protocols
General Protocol for IIDQ-Mediated Amide Coupling:
-
To a solution of the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or DMF) is added the amine (1.0-1.2 equivalents).
-
IIDQ (1.1-1.5 equivalents) is added to the mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, the reaction mixture is typically washed with aqueous acid (e.g., 1N HCl) to remove unreacted amine and basic byproducts, followed by a wash with aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for IIDQ-mediated amide bond formation.
References
Validation & Comparative
A Comparative Guide to Coupling Reagent Efficiency for Hindered Amino Acids: HATU vs. HBTU
In the synthesis of complex peptides, particularly those containing sterically hindered amino acids, the choice of coupling reagent is a critical determinant of yield, purity, and stereochemical integrity. For researchers, scientists, and drug development professionals, selecting the optimal reagent is paramount to overcoming the challenges posed by bulky residues such as α,α-disubstituted or N-methylated amino acids. This guide provides an objective, data-driven comparison between two highly efficient aminium-based coupling reagents: HATU and HBTU.
While the initial query referenced "IIDQ," this is not a commonly used peptide coupling reagent. It is likely a typographical error, and this guide will focus on the more pertinent comparison between HATU and HBTU, two of the most prevalent reagents for difficult couplings.
Executive Summary
Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids.[1] HATU generally provides higher coupling efficiencies, faster reaction times, and a reduced risk of racemization.[1][2] This enhanced performance is attributed to the formation of a more reactive OAt-active ester intermediate, which more readily overcomes the steric barriers associated with challenging amino acid residues.[2][3] While HBTU is a robust and effective reagent for many applications, it may require longer reaction times or double coupling to achieve results comparable to a single HATU-mediated coupling for hindered systems.[1][4]
Performance Comparison: HATU vs. HBTU
The following tables summarize the key performance indicators for HATU and HBTU, drawing on data from comparative studies in peptide synthesis.
Table 1: General Performance Characteristics
| Feature | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Reactivity | Very High[4][5] | High[4][5] |
| Activating Group | Forms a highly reactive OAt-ester with the carboxylic acid.[2][6][7][8] | Forms a less reactive OBt-ester with the carboxylic acid.[2] |
| Racemization Risk | Very Low[1][5][9] | Low, but higher than HATU.[2][9] |
| Coupling Speed | Faster[1][2] | Slower[2] |
| Side Reactions | Minimal; potential for N-terminal guanidinylation if used in excess.[4][10] | Minimal; potential for N-terminal guanidinylation if used in excess.[5] |
| Primary Application | Difficult couplings, sterically hindered amino acids, rapid synthesis.[5][11] | Routine and complex peptide synthesis.[5] |
Table 2: Performance in Hindered Couplings (e.g., Acyl Carrier Protein Fragment Synthesis)
| Parameter | HATU | HBTU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) | [2] |
| Coupling Efficiency | High | High, but generally lower than HATU | [2] |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating coupling reagent performance due to its challenging sequence prone to aggregation.[2]
Mechanism of Action
The difference in efficiency between HATU and HBTU lies in the electronic properties of their respective activating moieties, HOAt and HOBt.
HATU's Mechanism: HATU facilitates the formation of a highly reactive OAt-active ester.[6][7][8][10] The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt acts as an electron-withdrawing group, making the resulting ester more electrophilic and thus more susceptible to nucleophilic attack by the amine.[2][12] This leads to faster and more complete coupling reactions.
HBTU's Mechanism: HBTU, on the other hand, forms an OBt-active ester.[13][14][15] While effective, this ester is less reactive than the OAt-ester formed by HATU, which can result in slower reaction kinetics and a greater potential for side reactions, including racemization, especially in sterically hindered cases.[2]
Caption: General mechanism for HATU and HBTU coupling reagents.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using HATU and HBTU for the coupling of a sterically hindered amino acid.
Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid
This protocol is suitable for a standard 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve the N-Fmoc-protected hindered amino acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol).[1][10] Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[1][4]
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative method (e.g., Kaiser test). A negative test indicates the absence of free primary amines. Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[15]
-
Chain Elongation: Proceed to the next Fmoc-deprotection and coupling cycle.
Protocol 2: HBTU-Mediated Coupling of a Hindered Amino Acid
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Activation Mixture Preparation: In a separate vial, dissolve the N-Fmoc-protected hindered amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1] Pre-activation for 1-2 minutes is recommended.
-
Coupling Reaction: Add the activated solution to the resin. Agitate at room temperature. For hindered amino acids, a longer reaction time of 2-4 hours is generally recommended.[1]
-
Monitoring and Washing: Follow step 4 of the HATU protocol. If the Kaiser test remains positive, a second coupling (repeating steps 2 and 3) may be necessary to drive the reaction to completion.[1][4]
-
Chain Elongation: Proceed to the next cycle.
Caption: General workflow for a single SPPS coupling cycle.
Conclusion and Recommendations
For the successful incorporation of sterically demanding amino acids into peptide sequences, HATU is demonstrably the superior coupling reagent when compared to HBTU.[1] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[1][2] While HBTU is a reliable and cost-effective choice for many standard syntheses, it often requires more stringent conditions, such as longer reaction times or double coupling, to achieve yields comparable to those obtained with HATU for hindered residues.[1] Therefore, for researchers aiming to synthesize complex peptides containing challenging residues like Aib or N-methylated amino acids, the use of HATU is strongly recommended to maximize yield and purity, thereby saving valuable time and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptidebridge.com [peptidebridge.com]
- 7. americapeptides.com [americapeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to IIDQ and HBTU for Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those with challenging sequences or modifications, demands a careful selection of coupling reagents to ensure high yield, purity, and stereochemical integrity. Among the vast array of available reagents, 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) represent two distinct classes of activating agents. This guide provides an objective comparison of their performance in the context of complex peptide synthesis, supported by available experimental data and detailed methodologies.
Mechanism of Action
The fundamental difference between IIDQ and HBTU lies in their mechanism of activating the carboxylic acid group of an amino acid for amide bond formation.
IIDQ (Mixed Anhydride Method): IIDQ belongs to the family of reagents that generate a mixed anhydride as the active intermediate. The reaction of a carboxylic acid with IIDQ forms a highly reactive mixed anhydride, which is then susceptible to nucleophilic attack by the amino group of the growing peptide chain. A key advantage of this method is that the order of addition of the amine, acid, and coupling reagent generally does not impact the coupling efficiency, as no pre-activation step is required.[1]
HBTU (Active Ester Formation): HBTU is an aminium-based coupling reagent that facilitates the formation of a more stable active ester.[2][3] It reacts with the carboxylic acid to form an O-acylisourea intermediate, which rapidly rearranges to a benzotriazolyl (OBt) ester.[2] This OBt ester is the activated species that reacts with the amine component. The presence of the HOBt moiety is crucial for suppressing racemization.[3]
Comparative Performance Analysis
A direct quantitative comparison of IIDQ and HBTU in the synthesis of complex peptides via modern Solid-Phase Peptide Synthesis (SPPS) is challenging due to the limited recent literature and quantitative data available for IIDQ. Much of the contemporary research on IIDQ focuses on its polymer-supported analogue, PS-IIDQ.[2][4] However, based on available information, a qualitative and semi-quantitative comparison can be made.
Table 1: Performance Comparison of IIDQ and HBTU in Peptide Synthesis
| Parameter | IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Coupling Efficiency | Generally good yields reported in solution-phase and with polymer-supported versions.[2][4] Data on efficiency in complex SPPS is limited. | High coupling efficiency, especially for sterically hindered amino acids.[5] Often requires only a single coupling where other methods might need double coupling. |
| Racemization | Reported to offer low racemization.[6] However, extensive quantitative data for various amino acids in SPPS is not readily available. | Effectively suppresses racemization, a critical factor for biologically active peptides.[2][3] |
| Reaction Kinetics | Information on reaction times in modern SPPS is scarce. | Rapid reaction kinetics, with complete coupling often achieved in 10-30 minutes.[7] |
| Byproducts | Byproducts are generally soluble and can be washed away. | Byproducts (tetramethylurea and HOBt) are water-soluble, simplifying purification.[2] |
| Side Reactions | Less prone to guanidinylation of the N-terminus compared to uronium-based reagents.[1] | Can cause guanidinylation of the N-terminal amine if used in excess, terminating peptide elongation. |
| Application | Historically used in solution-phase synthesis.[1] Modern applications often involve the polymer-supported version (PS-IIDQ).[2][4] | Widely used in both solid-phase and solution-phase peptide synthesis and is compatible with various protecting group strategies.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these coupling reagents. Below are representative protocols for solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.
HBTU Coupling Protocol for SPPS
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 15-30 minutes and then drain the solvent.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 1-3 minutes, drain, and repeat for another 5-10 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
IIDQ Coupling Protocol for SPPS (General Guidance)
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 as described in the HBTU protocol.
-
Coupling Reaction:
-
To the deprotected resin, add the Fmoc-protected amino acid (2-4 equivalents) dissolved in a suitable solvent (e.g., DCM or acetonitrile).
-
Add IIDQ (2-4 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature. The reaction time may vary significantly depending on the amino acids being coupled and may require several hours.
-
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Monitoring: As with the HBTU protocol, monitor the reaction completion using a qualitative test like the Kaiser test.
Visualization of Activation Mechanisms
The following diagrams illustrate the key steps in the activation of a carboxylic acid by HBTU and the general principle of mixed anhydride formation relevant to IIDQ.
Conclusion and Recommendations
HBTU stands as a well-established and highly reliable coupling reagent for the synthesis of complex peptides, particularly in the context of Fmoc-based SPPS. Its high efficiency, rapid kinetics, and effective suppression of racemization are well-documented, making it a go-to choice for many researchers. The primary drawback is the potential for N-terminal guanidinylation if used in excess.
IIDQ , while historically significant, appears to be less commonly employed in its free form in modern complex peptide synthesis, with a notable lack of recent, comprehensive performance data for SPPS. Its polymer-supported version, PS-IIDQ, has shown promise for general amide bond formation with the advantage of simplified purification. For researchers considering IIDQ, it may be a viable option, particularly in solution-phase synthesis or where avoidance of uronium-related side reactions is critical. However, significant protocol optimization would likely be required for complex SPPS applications.
For the synthesis of complex peptides where high purity, yield, and stereochemical integrity are paramount, HBTU represents a more robust and predictable choice based on the wealth of available data and established protocols. Researchers interested in the potential benefits of IIDQ may find its polymer-supported analogue to be a more practical and better-documented alternative for contemporary synthesis workflows.
References
- 1. reddit.com [reddit.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Racemization in Peptide Coupling: IIDQ vs. Carbodiimide Reagents
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of a coupling reagent is a critical decision that directly influences the stereochemical integrity and, consequently, the biological activity of the final peptide. This guide provides an objective comparison of N-isobutoxycarbonyl-2-isobutoxy-1,2-dihydroquinoline (IIDQ) and commonly used carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a focus on the critical issue of racemization.
The synthesis of peptides with high chiral purity is essential, as the loss of stereochemistry at the α-carbon of an amino acid can result in diastereomeric impurities that are often difficult to separate and may exhibit altered pharmacological properties. This comparison examines the performance of classical carbodiimide reagents and introduces IIDQ, a member of the dihydroquinoline class of coupling reagents, providing available data, detailed experimental protocols for a comparative study, and mechanistic insights to inform reagent selection.
Understanding Racemization in Peptide Synthesis
The principal pathway for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of an N-protected amino acid can cyclize, and the proton at the chiral α-carbon of this intermediate is acidic and susceptible to abstraction by a base. Subsequent reprotonation can occur from either face of the planar oxazolone ring, leading to a loss of stereochemical integrity. The propensity for racemization is influenced by the coupling reagent, reaction conditions (such as solvent and temperature), and the specific amino acid residues involved, with residues like histidine and cysteine being particularly susceptible.
Quantitative Comparison of Racemization Levels
Table 1: Representative Racemization Levels for Carbodiimide Reagents
| Coupling Reagent | Additive | Model Reaction | % Racemization (D-Isomer) | Reference |
| DCC | None | Z-Gly-Phe + H-Val-OMe | High (not specified) | [1] |
| DCC | HOBt | Z-Gly-Phe + H-Val-OMe | Significantly reduced | [1] |
| DCC | CuCl₂ | Z-Gly-L-Val-OH + H-L-Val-OMe | < 0.1% | [1] |
| EDC | HOBt | Ac-Leu-OH + H-Leu-OBn | 0.7% | [1] |
| EDC | None | Z-Phg-OH + H-Val-OBn | High (not specified) | [1] |
While quantitative data for IIDQ is not available in the reviewed literature, a related compound, 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), is noted for its ability to suppress racemization.[2] The mechanism of dihydroquinoline reagents is proposed to proceed through a reactive intermediate that is less prone to forming the problematic oxazolone, thereby preserving the stereochemical integrity of the amino acid.[2]
Mechanistic Insights
The following diagram illustrates the general mechanism of racemization during peptide coupling, which these reagents aim to minimize.
References
Cost-benefit analysis of IIDQ versus other peptide coupling reagents
A Comparative Guide to Peptide Coupling Reagents: A Cost-Benefit Analysis of IIDQ Versus Alternatives
For researchers, scientists, and drug development professionals, the selection of an optimal peptide coupling reagent is a critical decision that influences synthesis efficiency, product purity, cost, and safety. This guide provides an objective comparison of 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) with other commonly used peptide coupling reagents, supported by available experimental data.
Performance Comparison of Peptide Coupling Reagents
The choice of a coupling reagent is a trade-off between reactivity, cost, safety, and the complexity of the peptide sequence being synthesized. The following table summarizes key performance indicators for IIDQ and a selection of popular alternatives.
| Coupling Reagent/System | Typical Yield | Crude Purity | Relative Cost | Key Advantages | Key Disadvantages | Safety Concerns |
| IIDQ | Good to High | High | Moderate | No pre-activation needed; order of reagent addition is flexible; good stability. | Limited recent comparative data; byproducts can be difficult to remove in solution phase. | Suspected of causing genetic defects and cancer. |
| HATU | Very High | Very High | High | High reactivity, suitable for hindered amino acids and difficult sequences.[1][2] | High cost; potential for side reactions if not used correctly.[1] | Potentially shock-sensitive and explosive.[3] |
| HBTU | High | High | Moderate | Well-established and reliable for routine synthesis; water-soluble byproducts.[1][4] | Can cause guanidinylation of the N-terminus.[4][5] | Potentially explosive.[3] |
| PyBOP | High | High | Moderate-High | Efficient and suppresses racemization; byproducts are less hazardous than BOP.[6] | Higher cost than carbodiimides. | Potentially shock-sensitive and explosive.[3] |
| COMU | Very High | Very High | High | High reactivity, comparable to HATU; non-explosive and reduced allergenic potential.[4][7] | High cost; limited solution stability.[5] | Safer alternative to benzotriazole-based reagents. |
| DIC/Oxyma | Good to High | Good to High | Low | Cost-effective, especially for large-scale synthesis; Oxyma is a non-explosive additive. | Slower reaction times; may be less efficient for sterically hindered couplings. | DIC can cause allergic reactions. |
Experimental Protocols
A general protocol for solid-phase peptide synthesis (SPPS) is provided below. This can be adapted for use with different coupling reagents.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., IIDQ, HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
For HATU/HBTU: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU/HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
For IIDQ: Add the Fmoc-amino acid (2 eq.) and IIDQ (2 eq.) to the resin suspended in acetonitrile or DCM. Agitate for up to 24 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry
Diagram 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Contrasting Activation Mechanisms
Caption: Activation of carboxylic acids by IIDQ and HATU.
In-Depth Reagent Analysis
IIDQ (2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline)
IIDQ functions by forming a mixed anhydride with the carboxylic acid, which then reacts with the amine to form the peptide bond. A notable advantage of IIDQ is its operational simplicity; it does not require a pre-activation step, and the order of adding the coupling reagent, amino acid, and amine does not impact the reaction's efficiency. Studies on a polymer-supported version of IIDQ (PS-IIDQ) have shown it to be more efficient than polymer-supported carbodiimides and to provide higher yields than HATU in certain applications, including for hindered substrates.[8][9] However, the primary drawback of IIDQ is its significant safety concern, as it is suspected of causing genetic defects and cancer. This severely limits its appeal, especially in industrial and pharmaceutical settings.
Aminium/Uronium Salts (HATU, HBTU)
HATU and HBTU are among the most popular and efficient coupling reagents.[2][4] They react with the carboxylic acid in the presence of a base to form a highly reactive OAt- or OBt-active ester, respectively.[5] HATU is generally more reactive than HBTU and is preferred for difficult couplings, such as those involving sterically hindered amino acids.[1][2] The main disadvantage of these reagents is their high cost and potential for side reactions, such as the guanidinylation of the terminal amino group by the coupling reagent itself.[4][5] Furthermore, they are based on benzotriazole derivatives, which can be explosive.[3]
Phosphonium Salts (PyBOP)
PyBOP is another highly efficient coupling reagent that, like HBTU, forms an OBt-active ester.[6] It is known for its ability to suppress racemization and is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] While effective, PyBOP is also a relatively expensive option.
COMU
COMU is a newer generation uronium salt-based coupling reagent that incorporates OxymaPure as the activating agent instead of the potentially explosive HOBt or HOAt.[4][7] Its reactivity is comparable to HATU, making it highly efficient for a broad range of peptide syntheses.[4] Its improved safety profile, with non-explosive and less allergenic properties, makes it an attractive, albeit expensive, alternative to traditional aminium/uronium salts.[4]
Carbodiimides (DIC with Additives)
The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with an additive like OxymaPure is a widely used, cost-effective method for peptide bond formation. The carbodiimide activates the carboxylic acid, which then reacts with the additive to form a more stable and reactive active ester, minimizing racemization.[10] While this method is economical, particularly for large-scale synthesis, it can be slower and less efficient for challenging sequences compared to onium salt reagents.
Conclusion: A Cost-Benefit Perspective
The selection of a peptide coupling reagent requires a careful evaluation of multiple factors.
-
IIDQ , despite its interesting reactivity profile and operational simplicity, carries significant safety warnings that largely outweigh its benefits for most applications, particularly in a professional drug development environment.
-
HATU and COMU represent the gold standard for efficiency and are the reagents of choice for difficult and complex peptide sequences where yield and purity are paramount. Their high cost is the primary limiting factor.[1][4]
-
HBTU and PyBOP offer a balanced performance-to-cost ratio, making them suitable workhorses for routine peptide synthesis.[1][6]
-
DIC/Oxyma is the most cost-effective option and is well-suited for large-scale synthesis of less complex peptides where reagent cost is a major driver.
Ultimately, the optimal choice depends on the specific requirements of the synthesis. For routine, non-challenging peptides on a large scale, a carbodiimide-based approach may be the most prudent. For complex, high-value peptides, the investment in a high-performance reagent like HATU or COMU is often justified by the improved yield and purity. Given the severe safety concerns, the use of IIDQ should be approached with extreme caution and likely avoided when safer, effective alternatives are readily available.
References
- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. s7d9.scene7.com [s7d9.scene7.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
A Head-to-Head Battle in Peptide Synthesis: PS-IIDQ vs. Soluble IIDQ in SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall efficiency. This guide provides a comprehensive comparison of the polymer-supported reagent, Polystyrene-IIDQ (PS-IIDQ), and its soluble counterpart, 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ). By examining their performance, procedural nuances, and underlying mechanisms, this document aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.
At the heart of SPPS lies the efficient formation of amide bonds between amino acids. IIDQ and its polymer-bound derivative have emerged as valuable tools in this process, offering distinct advantages over traditional carbodiimide-based reagents. A key benefit of both is the in-situ formation of a mixed isobutoxycarbonyl anhydride, which circumvents the need for a separate pre-activation step and minimizes the risk of side reactions like guanidinium by-product formation, a known issue with some uronium-based reagents.[1]
Performance Comparison: A Data-Driven Analysis
While direct, peer-reviewed comparative studies focusing solely on the performance of PS-IIDQ versus soluble IIDQ in the synthesis of the same peptide are not extensively available in the public domain, valuable insights can be drawn from related research and the inherent advantages of solid-supported reagents. One study on the synthesis of 8-substituted xanthine derivatives found that PS-IIDQ was more efficient than soluble IIDQ, suggesting a potential performance benefit for the polymer-supported version in analogous synthetic applications like SPPS.
The primary advantages of PS-IIDQ stem from its solid-phase nature, which greatly simplifies reaction work-up and product purification. The polymer-bound reagent and its by-products can be easily removed by simple filtration, eliminating the need for tedious and potentially product-losing extraction or chromatographic purification steps that are necessary when using soluble IIDQ. This streamlined workflow not only saves time but also reduces solvent consumption, contributing to a more efficient and environmentally friendly process.
| Feature | PS-IIDQ | Soluble IIDQ |
| Work-up | Simple filtration to remove the reagent and by-products. | Requires aqueous extraction and potentially chromatography to remove by-products. |
| Purification of Crude Peptide | Generally cleaner crude product, simplifying final purification. | By-products from the coupling reagent may co-elute with the peptide, complicating purification. |
| Reagent Handling | Easy to handle and weigh beads. | Crystalline solid, requires careful weighing and dissolution. |
| Excess Reagent Removal | Easily removed by washing the resin. | Requires purification steps to remove from the final product. |
| Potential for Automation | Highly compatible with automated SPPS workflows. | Less amenable to fully automated systems due to purification requirements. |
| Cost-Effectiveness | Higher initial cost, but potential for recycling and reduced downstream costs. | Lower initial cost, but purification can add to overall expense and time. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical comparison, the following section outlines detailed experimental protocols for a typical coupling step in Fmoc-based SPPS using both PS-IIDQ and soluble IIDQ.
Protocol 1: Peptide Coupling using PS-IIDQ
This protocol assumes a standard Fmoc-SPPS workflow on a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and prepare for coupling.
-
Coupling Reaction:
-
To the washed resin, add a solution of the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Add PS-IIDQ (2-3 equivalents). The order of addition of the amino acid and PS-IIDQ is generally not critical.[2]
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test.
-
-
Washing: After the coupling reaction is complete (negative ninhydrin test), wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Peptide Coupling using Soluble IIDQ
This protocol outlines the coupling step using soluble IIDQ, highlighting the differences in work-up.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and soluble IIDQ (3 equivalents) in DMF.
-
Add this solution to the washed peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction with a ninhydrin test.
-
-
Initial Washing: Once the reaction is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Cleavage and Work-up (Post-Synthesis): After the entire peptide has been synthesized, it is cleaved from the resin. The crude peptide solution will contain the desired peptide along with by-products from the soluble IIDQ.
-
Precipitate the crude peptide in cold diethyl ether.
-
The crude peptide will require purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the target peptide from the soluble IIDQ by-products (isobutanol and quinoline derivatives).
-
Reaction Mechanism and Workflow
The underlying chemical principle for both PS-IIDQ and soluble IIDQ is the formation of a reactive mixed anhydride intermediate. This mechanism is a key advantage as it proceeds without the need for additives that can complicate purification.
IIDQ-Mediated Amide Bond Formation
Caption: IIDQ-mediated amide bond formation proceeds via a mixed anhydride intermediate.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for SPPS using PS-IIDQ versus soluble IIDQ.
Caption: Comparative workflow of SPPS using PS-IIDQ and soluble IIDQ.
Synthesis of PS-IIDQ from Merrifield Resin
For laboratories wishing to prepare their own polymer-supported reagent, PS-IIDQ can be synthesized from commercially available Merrifield resin. The synthesis is a multi-step process that involves the introduction of the quinoline moiety followed by the necessary functionalization.
A general synthetic route involves the following key transformations:
-
Reaction of Merrifield resin with a suitable quinoline precursor.
-
Subsequent reaction with isobutyl chloroformate to generate the active IIDQ functionality on the polymer support.
The successful synthesis of PS-IIDQ from Merrifield resin in three steps with an 86% overall conversion has been reported.[3]
Conclusion
The choice between PS-IIDQ and soluble IIDQ in solid-phase peptide synthesis hinges on a trade-off between upfront reagent cost and downstream processing efficiency. PS-IIDQ offers a significantly streamlined workflow with simplified purification, leading to cleaner crude products and reduced solvent usage. These advantages are particularly beneficial for high-throughput synthesis and automated platforms. While soluble IIDQ may have a lower initial purchase price, the complexities associated with removing its by-products can increase the overall time and cost of peptide production, especially for longer or more complex sequences. For researchers prioritizing efficiency, purity, and ease of use, PS-IIDQ presents a compelling option in the arsenal of modern peptide synthesis reagents.
References
- 1. Exploration of polystyrene-supported 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (PS-IIDQ) as new coupling agent for the synthesis of 8-substituted xanthine derivatives [agris.fao.org]
- 2. rsc.org [rsc.org]
- 3. PS-IIDQ: an efficient polymer-supported amide coupling reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Isotope-Based Quantification in Modern Peptide Synthesis Platforms
An initial review of scientific literature indicates that Isotope-Incorporated Dimedone Quantitation (IIDQ) is not a standard or recognized methodology for the quantification of peptides. The dimedone reagent is typically utilized for the derivatization and quantification of aldehydes and ketones. As peptides do not inherently possess these functional groups, this guide will focus on established and widely-used isotope-based quantification strategies in the context of prevalent peptide synthesis platforms.
This guide provides a comparative overview of the leading peptide synthesis methodologies: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Microwave-Assisted Peptide Synthesis (MAPS). It further delves into the application of robust isotope-based quantification techniques to assess the products of these platforms, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting optimal synthesis and analysis strategies.
Part 1: Comparative Overview of Peptide Synthesis Platforms
The selection of a peptide synthesis platform is a critical decision that influences the purity, yield, and overall success of research and development endeavors.[1] The three predominant methods—SPPS, LPPS, and MAPS—each offer distinct advantages and are suited to different applications.[1]
Solid-Phase Peptide Synthesis (SPPS) , developed by Bruce Merrifield, is the most common method for peptide synthesis.[2][3] It involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[3] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing steps.[4] SPPS is well-suited for automation and the synthesis of peptides up to 50 amino acids in length.[3]
Liquid-Phase Peptide Synthesis (LPPS) , the classical method, is conducted entirely in solution.[2] While it can be more labor-intensive due to the need for purification after each step, LPPS is advantageous for the synthesis of very short peptides, peptides with complex modifications, or for large-scale production where it can be more cost-effective.[3][4]
Microwave-Assisted Peptide Synthesis (MAPS) is a more recent advancement that utilizes microwave energy to accelerate the coupling and deprotection steps in SPPS.[5] This results in significantly shorter synthesis times, improved reaction efficiency, and often higher purity of the final peptide product, particularly for long or "difficult" sequences.[5][6]
Quantitative Performance of Peptide Synthesis Platforms
The choice of synthesis platform has a direct impact on the quantitative outcomes of peptide production. The following table summarizes key performance metrics for SPPS, LPPS, and MAPS based on available experimental data.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Microwave-Assisted Peptide Synthesis (MAPS) |
| Typical Crude Purity | ≥95% for standard sequences[2] | 90–98%, variable[2] | 85-91% for standard peptides, often higher than conventional SPPS for difficult sequences[5] |
| Typical Yield | High for peptides <50 amino acids[2] | Can be higher for very short or very long/complex peptides[2] | Generally improved yields compared to conventional SPPS[6] |
| Synthesis Time | Faster than LPPS due to automation[2] | Slower due to manual purification steps[2] | Significantly faster than conventional SPPS (e.g., 4 hours vs. 20 hours for a 10-mer)[5] |
| Solvent Consumption | High due to extensive washing steps[2] | Generally lower, but requires solvents for purification[2] | Reduced waste generation by up to 95% compared to conventional SPPS[5] |
| Automation Suitability | High[3] | Low[3] | High[1] |
Part 2: Isotope-Based Quantification Strategies for Synthetic Peptides
Absolute quantification of synthetic peptides is crucial for their use in various applications, including their use as standards in quantitative proteomics. Stable isotope dilution mass spectrometry is the gold standard for this purpose.[7] This involves spiking a known amount of a stable isotope-labeled version of the peptide of interest into the sample as an internal standard.[7]
The most common methods include:
-
Absolute Quantification (AQUA): This method utilizes synthetic peptides containing stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N).[8] These "heavy" peptides are chemically identical to their "light" (natural isotope abundance) counterparts and serve as ideal internal standards for quantification by mass spectrometry.[7]
-
Multiple Reaction Monitoring (MRM): This is a mass spectrometry technique used for targeted quantification.[9] When coupled with stable isotope-labeled internal standards, MRM provides high sensitivity, specificity, and a wide dynamic range for peptide quantification.[9][10]
The accuracy of these quantification methods can be influenced by the purity of the synthetic peptide. Therefore, the choice of synthesis platform can impact the final quantitative results. For instance, the higher purity often achieved with MAPS can lead to more accurate quantification of the final product.[5]
Part 3: Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of a generic peptide on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Swelling: The resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) in a reaction vessel.[2]
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF. This exposes the N-terminal amine for the next coupling step. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and added to the resin. The reaction is allowed to proceed until completion. The resin is then washed with DMF.[11]
-
Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.
Protocol for Absolute Quantification using a Stable Isotope-Labeled Peptide Standard and LC-MS/MRM
This protocol describes the general workflow for the absolute quantification of a synthetic peptide.
-
Synthesis of Labeled Standard: A stable isotope-labeled version of the target peptide is synthesized, typically by incorporating one or more amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N).[8] This is often done using SPPS.[12]
-
Quantification of Labeled Standard: The concentration of the purified stable isotope-labeled peptide stock solution is accurately determined, often by amino acid analysis.
-
Sample Preparation: A known amount of the stable isotope-labeled peptide is spiked into the sample containing the unlabeled peptide to be quantified.
-
LC-MS/MS Analysis: The sample mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeled and unlabeled peptides co-elute from the LC column but are distinguishable by their mass in the mass spectrometer.[13]
-
MRM Method Development: For an MRM assay, specific precursor-to-product ion transitions are selected for both the labeled and unlabeled peptides. The collision energy for each transition is optimized to achieve the best signal intensity.[13]
-
Data Analysis: The peak areas of the MRM transitions for both the labeled and unlabeled peptides are integrated. The concentration of the unlabeled peptide in the original sample is calculated by comparing the ratio of the peak areas of the unlabeled peptide to the known amount of the spiked labeled peptide.[13]
Part 4: Visualizing Workflows
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for absolute peptide quantification using an isotope-labeled standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gencefebio.com [gencefebio.com]
- 4. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents: IIDQ vs. COMU in Crude Peptide Synthesis
Overview of Coupling Reagents
IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) is a coupling reagent that has been utilized in peptide synthesis for a considerable time. It belongs to the category of reagents that form mixed carbonic anhydrides to activate the carboxylic acid group of the amino acid for subsequent reaction with the amine group of the growing peptide chain.
COMU is a third-generation uronium-type coupling reagent based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[1] It is known for its high efficiency, rapid reaction kinetics, and a favorable safety profile, as it is not prone to the explosive decomposition that can be a concern with benzotriazole-based reagents.[1]
Purity Profile of Crude Peptides: A Data-Driven Comparison
The purity of the crude peptide product is a critical indicator of the coupling reagent's efficiency and its propensity to minimize side reactions. While comprehensive comparative data is scarce, a notable example from the literature demonstrates the high efficiency of COMU.
Table 1: Crude Peptide Purity Data for COMU
| Peptide Sequence | Coupling Reagent | Crude Purity (%) | Reference |
| H-Tyr-Aib-Aib-Phe-Leu-NH₂ | COMU | 99.74 | [2] |
Unfortunately, a corresponding quantitative value for the crude purity of a peptide synthesized using IIDQ under comparable modern solid-phase peptide synthesis (SPPS) conditions could not be found in the reviewed scientific literature. Qualitative descriptions of IIDQ suggest it is an effective coupling reagent, but without specific HPLC purity data, a direct quantitative comparison is not possible.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of coupling reagents. Below are representative protocols for solid-phase peptide synthesis (SPPS) using COMU, and a general protocol where IIDQ would be employed.
Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS) using COMU
This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support.[1]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, drain, and repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (e.g., 5 x 10 mL).[1]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and COMU (3 equivalents) in DMF.[1]
-
Add a base such as diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered amino acids, a longer reaction time or a double coupling may be necessary.[1]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Precipitation and Analysis: Precipitate the crude peptide with cold diethyl ether and analyze its purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS) using IIDQ
A detailed, modern protocol for the use of IIDQ in SPPS was not available in the reviewed literature. However, based on its function as a coupling reagent that forms a mixed carbonic anhydride, a general protocol can be outlined.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in the COMU protocol.
-
Amino Acid Coupling with IIDQ:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (typically 1.5-3 equivalents) in a suitable solvent like DMF or dichloromethane (DCM).
-
Add IIDQ (1.5-3 equivalents) to the amino acid solution. The reaction proceeds through the formation of a mixed carbonic anhydride.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed. Reaction times may vary and would need to be optimized for the specific peptide sequence.
-
-
Washing: Wash the resin thoroughly with the reaction solvent to remove byproducts, including isobutanol and carbon dioxide, and any unreacted reagents.
-
Repeat, Cleavage, and Analysis: Follow steps 5, 6, and 7 as described in the COMU protocol.
Visualization of the Synthetic Process
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the logical relationship in selecting a coupling reagent.
Figure 1. General workflow of Fmoc-based solid-phase peptide synthesis.
Figure 2. Decision factors for selecting a peptide coupling reagent.
Conclusion
Based on the available literature, COMU stands out as a highly efficient coupling reagent capable of producing crude peptides with very high purity, supported by quantitative data.[2] Its favorable safety profile and the water-solubility of its byproducts make it an attractive choice for modern solid-phase peptide synthesis.[1]
IIDQ, while being an established coupling reagent, lacks recent and quantitative performance data, particularly concerning the purity of crude peptides determined by modern analytical techniques like HPLC. While it is recognized as an effective reagent, the absence of direct comparative data makes it challenging to position it against newer reagents like COMU definitively.
For researchers prioritizing high crude purity and seeking a well-documented, highly efficient, and safe coupling reagent, COMU appears to be a superior choice based on current evidence. Further studies providing a direct comparison of these two reagents on a standardized set of peptides would be invaluable to the peptide synthesis community.
References
A Comparative Guide to IIDQ-Mediated Couplings for Amide Bond Formation
For researchers, scientists, and drug development professionals engaged in peptide synthesis and other amide bond formations, the choice of coupling reagent is paramount to achieving high yields, purity, and efficiency. This guide provides a comparative analysis of 2-isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ) and its polymer-supported counterpart, PS-IIDQ, against other commonly used coupling reagents. This analysis is based on available experimental data, focusing on performance, reaction kinetics, and mechanistic pathways.
Performance Comparison of Coupling Reagents
IIDQ and its polymer-supported form have demonstrated notable efficiency in amide bond formation. A key advantage of PS-IIDQ is its enhanced performance in certain contexts compared to other widely used coupling reagents.
Table 1: Qualitative Performance Comparison of PS-IIDQ with Other Coupling Reagents
| Feature | PS-IIDQ | PS-EDC / PS-DCC | HATU |
| Relative Efficiency | Reported to be more efficient. | Generally less efficient than PS-IIDQ. | PS-IIDQ reported to give higher yields. |
| Pre-activation Step | Not required. | Typically required. | Pre-activation is common practice. |
| Order of Reagent Addition | Tolerant to the order of addition. | Order of addition is often critical. | Order of addition can influence efficiency. |
| Byproduct Removal | Simplified due to solid support. | Can be challenging. | Soluble byproducts require purification. |
| Suitability for Hindered Substrates | Effective for hindered substrates and anilines. | Can be less effective. | Effective, but yields may be lower than PS-IIDQ. |
| Stability in the presence of Base | Stable. | Can be unstable. | Generally stable. |
Note: This table is based on qualitative descriptions from available research. Quantitative kinetic data is limited.
Kinetic Insights
While specific rate constants are not widely published for IIDQ-mediated couplings, qualitative evidence suggests that PS-IIDQ can lead to higher yields, implying favorable reaction kinetics compared to reagents like polymer-supported carbodiimides (PS-EDC and PS-DCC) and even the highly regarded HATU, particularly for challenging substrates. The absence of a required pre-activation step for IIDQ suggests a rapid formation of the active intermediate.
Mechanistic Pathway of IIDQ-Mediated Coupling
The proposed mechanism for IIDQ-mediated amide bond formation involves the activation of a carboxylic acid to form a reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of byproducts.
Caption: Proposed mechanism of IIDQ-mediated amide bond formation.
Experimental Protocols
Below are generalized experimental protocols for amide bond formation using IIDQ and a comparative workflow for a generic coupling reagent requiring pre-activation.
Protocol 1: General Procedure for IIDQ-Mediated Amide Coupling
Materials:
-
Carboxylic acid
-
Amine
-
IIDQ (or PS-IIDQ)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1-1.2 equivalents) to the solution.
-
Add IIDQ (or PS-IIDQ, typically 1.5-2 equivalents) to the reaction mixture. A key advantage of IIDQ is that the order of addition of the reagents generally does not impact the reaction efficiency.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, if using PS-IIDQ, the resin can be removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by standard methods (e.g., column chromatography, recrystallization).
Comparative Experimental Workflow
The following diagram illustrates a typical experimental workflow for amide bond formation, comparing a process using IIDQ with a generic coupling reagent that requires a pre-activation step.
Caption: Comparative workflow of IIDQ vs. a generic coupling reagent.
Conclusion
Evaluating IIDQ for the Synthesis of Therapeutically Relevant Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of therapeutic peptides is a critical endeavor. The choice of coupling reagent is paramount to the success of solid-phase peptide synthesis (SPPS), directly impacting yield, purity, and the potential for side reactions such as racemization. This guide provides an objective evaluation of 1-isobutoxy-1H-isoxazolo[4,3-c]quinolin-4(5H)-one (IIDQ) as a coupling reagent for therapeutically relevant peptides, comparing its performance with established alternatives, supported by available experimental data.
This analysis focuses on the polymer-supported version of IIDQ, PS-IIDQ, and its standing against commonly employed uronium/aminium salt reagents like HATU and HBTU, phosphonium salt reagents such as PyBOP, and carbodiimides like DCC and DIC, often used with additives like HOBt. The guide will delve into the synthesis of two prominent therapeutic peptides, the GLP-1 receptor agonist Liraglutide and the HIV fusion inhibitor Enfuvirtide, as case studies.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation with minimal epimerization of the chiral amino acid centers. While direct comparative data for IIDQ in the synthesis of complex therapeutic peptides is limited, studies on model systems provide valuable insights into its performance.
A significant advantage of IIDQ is that it does not require a pre-activation step, and the order of addition of the amine, carboxylic acid, and coupling reagent does not impact the reaction's efficiency.[1] Furthermore, unlike uronium-based reagents, IIDQ cannot form guanidinium by-products.
Table 1: Comparative Performance of PS-IIDQ and Other Coupling Reagents
| Coupling Reagent | Average Isolated Yield (%) | Purity | Racemization | Key Advantages |
| PS-IIDQ | 73% (for a library of 5 acids and 9 amines)[2] | High[1][2] | Low (can couple peptide fragments without epimerization) | No pre-activation needed; no guanidinium by-products; stable to base. |
| HATU | Generally high | High | Low | "Gold standard" for hindered couplings; fast reaction times. |
| HBTU | Generally high | Good | Low | Cost-effective alternative to HATU for routine synthesis. |
| PyBOP | High | High | Very Low | Avoids guanidinylation side reactions; good for cyclization. |
| DIC/HOBt | Variable | Good | Low (with additive) | Cost-effective for large-scale synthesis. |
Note: Yield and purity are highly sequence-dependent. The data presented is for comparative purposes based on available studies.
One comparative study found that PS-IIDQ gave higher yields and greater purities than HATU, polymer-supported EDC (EDC-PS), or polymer-supported DCC (DCC-PS) for general amide bond formation, including the coupling of anilines and hindered substrates.[2][3]
Experimental Protocols: Solid-Phase Peptide Synthesis (Fmoc Strategy)
The following are generalized protocols for solid-phase peptide synthesis using the Fmoc/tBu strategy. These can be adapted for manual or automated synthesis.
Materials and General Procedure
-
Resin: Rink Amide resin for C-terminal amides or Wang/2-Chlorotrityl resin for C-terminal carboxylic acids.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF after each deprotection and coupling step to remove excess reagents and by-products.
Protocol 1: Coupling with PS-IIDQ
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling: To the deprotected peptide-resin, add the Fmoc-protected amino acid (3-5 equivalents), and PS-IIDQ (3-5 equivalents) in DMF. Agitate the mixture at room temperature for 1-4 hours. The order of addition is not critical.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Coupling with HATU/HBTU
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation and Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with HATU or HBTU (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 1-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 30-60 minutes.
-
Washing and Repetition: Follow steps 4 and 5 from Protocol 1.
-
Cleavage and Purification: Follow steps 6 and 7 from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling: To the deprotected peptide-resin, add the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) dissolved in DMF. Then, add DIC (3-5 equivalents). Agitate for 1-4 hours.
-
Washing and Repetition: Follow steps 4 and 5 from Protocol 1.
-
Cleavage and Purification: Follow steps 6 and 7 from Protocol 1.
Case Study 1: Synthesis of GLP-1 Receptor Agonists (e.g., Liraglutide)
GLP-1 receptor agonists are a class of drugs used to treat type 2 diabetes. Liraglutide is a long-acting analogue of human GLP-1. Its synthesis is challenging due to its length (31 amino acids) and the presence of a fatty acid modification.
Established synthesis methods for Liraglutide and other GLP-1 analogs typically employ coupling reagents such as DIC/HOBt or uronium-based reagents. While there is no specific published data on the use of IIDQ for the synthesis of Liraglutide, the high efficiency of PS-IIDQ in model systems suggests it could be a viable alternative, potentially reducing side reactions and simplifying the purification process.
GLP-1 Receptor Signaling Pathway
The therapeutic effect of Liraglutide is mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to enhanced glucose-dependent insulin secretion.
Case Study 2: Synthesis of Enfuvirtide
Enfuvirtide is a 36-amino acid peptide that acts as an HIV fusion inhibitor. It is the first in its class of antiretroviral drugs. The large-scale synthesis of Enfuvirtide is a significant challenge in industrial peptide chemistry.
The manufacturing process for Enfuvirtide often involves a hybrid approach of solid-phase and solution-phase synthesis, where peptide fragments are synthesized on a solid support and then coupled in solution. Common coupling reagents used in the solid-phase synthesis of Enfuvirtide fragments include DIC/HOBt. Given that PS-IIDQ has been shown to couple peptide fragments without epimerization, it could be a valuable tool in a convergent synthesis strategy for Enfuvirtide, potentially leading to higher purity of the final product.
Enfuvirtide's Mechanism of Action: HIV Fusion Inhibition
Enfuvirtide's antiviral activity stems from its ability to block the fusion of the HIV-1 virus with host cells. It achieves this by binding to the gp41 transmembrane glycoprotein on the virus, preventing the conformational changes necessary for membrane fusion.
Conclusion and Recommendations
The available evidence suggests that IIDQ, particularly in its polymer-supported form (PS-IIDQ), is a highly efficient coupling reagent with several advantages over conventional reagents, including the lack of a need for pre-activation and the avoidance of guanidinylation by-products. Its demonstrated ability to produce high yields and purities in the synthesis of model peptides and to couple fragments without significant racemization makes it a promising candidate for the synthesis of therapeutically relevant peptides.
For the synthesis of complex peptides like GLP-1 analogs and Enfuvirtide, where purity and yield are of utmost importance, IIDQ warrants serious consideration. While established protocols often rely on other coupling reagents, the potential benefits of IIDQ in terms of simplified procedures and improved purity profiles could lead to more efficient and cost-effective manufacturing processes.
It is recommended that researchers and drug development professionals conduct comparative studies of IIDQ against their current coupling reagents for specific therapeutic peptide targets. Such studies would provide direct evidence of its performance and could pave the way for the adoption of this efficient and versatile coupling reagent in the large-scale synthesis of peptide-based therapeutics.
References
A Head-to-Head Comparison of Quinoline-Based Coupling Reagents for Amide Bond Formation
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis, particularly in the realms of peptide chemistry and drug discovery. Quinoline-based coupling reagents have long been valued for their ability to facilitate these crucial reactions with a low propensity for racemization. This guide provides an objective, data-driven comparison of prominent quinoline-based coupling reagents to inform reagent selection in various synthetic applications.
This comparison focuses on two key quinoline-based reagents: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) and its isobutoxy counterpart, 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline (IIDQ), along with its polymer-supported version, PS-IIDQ. While direct head-to-head comparative studies with extensive quantitative data under identical conditions are limited in the available literature, this guide synthesizes existing data to draw meaningful comparisons regarding their performance in amide and peptide synthesis.
Performance Characteristics
Quinoline-based coupling reagents are known for their unique mechanism of action that proceeds through a mixed anhydride intermediate, which is highly reactive towards the amine component.[1] This rapid consumption of the active intermediate is a key factor in minimizing the risk of racemization, a critical consideration in peptide synthesis where maintaining stereochemical integrity is paramount.[1]
Key Performance Indicators:
-
Yield: The efficiency of the coupling reaction in producing the desired amide or peptide.
-
Racemization: The degree of epimerization of the chiral center of the activated amino acid, a crucial parameter for peptide and chiral drug synthesis.
-
Reaction Conditions: The operational parameters required for optimal performance, including the need for additives and the tolerance of various solvents.
-
Work-up and Purification: The ease of removing byproducts and isolating the final product.
Quantitative Data Summary
The following table summarizes available quantitative data on the performance of quinoline-based coupling reagents in comparison with other common coupling agents. It is important to note that reaction conditions and substrates vary between studies, which can influence the outcomes.
| Coupling Reagent | Substrates | Solvent | Yield (%) | Racemization (%) | Reference |
| EEDQ | Benzoic acid + Benzylamine | NMP/Water | 55 | Not Reported | [2] |
| EEDQ | 3-Phenylpropanoic acid + Benzylamine | NMP/Water | 65 | Not Reported | [2] |
| EEDQ | Benzoic acid + Dibenzylamine | NMP/Water | 23 | Not Reported | [2] |
| EEDQ | 3,5-dinitrobenzoyl-Leu + 3-aminopropyl-silica | Not Specified | High | Negligible | [1] |
| PS-IIDQ | Various acids and amines | Not Specified | Average 73% | Not Reported | [3] |
Mechanism of Action and Experimental Workflow
The general mechanism for quinoline-based coupling reagents involves the activation of a carboxylic acid to form a mixed carbonic anhydride. This intermediate then reacts with an amine to form the desired amide bond.
Caption: General mechanism of amide bond formation using quinoline-based coupling reagents.
A typical experimental workflow for a coupling reaction using a quinoline-based reagent is as follows:
Caption: A generalized experimental workflow for amide synthesis using a quinoline-based coupling reagent.
Head-to-Head Comparison: EEDQ vs. IIDQ/PS-IIDQ
Direct comparative data for EEDQ and IIDQ under identical conditions is scarce. However, based on available information, we can infer some key differences and advantages.
-
EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline): As one of the earliest developed quinoline-based coupling reagents, EEDQ has a long-standing reputation for its effectiveness in suppressing racemization.[1] It is particularly advantageous in solution-phase synthesis and does not require the presence of a tertiary base, which can sometimes contribute to side reactions.[1] The formation of the mixed anhydride is reportedly slow, but its subsequent reaction with the amine is very rapid, which helps to minimize racemization.[1]
-
IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) and PS-IIDQ: IIDQ is an analogue of EEDQ. Its polymer-supported version, PS-IIDQ, offers the significant advantage of simplified purification. The resin-bound nature of PS-IIDQ means that the coupling reagent and its byproducts can be easily removed by filtration, streamlining the work-up process.[3] Studies have shown that PS-IIDQ can be more efficient than polymer-supported carbodiimides and even gave higher yields than the commonly used HATU for general amide bond formation.[3] An important feature of IIDQ is that the order of addition of the amine, acid, or coupling agent does not impact the efficiency of the coupling reaction.[4]
Experimental Protocols
General Protocol for Amide Synthesis using EEDQ in Solution Phase
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EEDQ (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
To a round-bottom flask, dissolve the carboxylic acid and the amine in the chosen anhydrous solvent.
-
Add EEDQ to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography.
General Protocol for Amide Synthesis using PS-IIDQ
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
PS-IIDQ (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DCM or Tetrahydrofuran (THF))
Procedure:
-
Swell the PS-IIDQ resin in the chosen anhydrous solvent in a suitable reaction vessel.
-
Add the carboxylic acid and the amine to the resin suspension.
-
Agitate the mixture at room temperature for the desired reaction time.
-
Filter the resin and wash it with the reaction solvent.
-
The combined filtrate contains the desired amide product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary. The resin can often be regenerated and reused.[5]
Conclusion and Recommendations
The choice between quinoline-based coupling reagents depends on the specific requirements of the synthesis.
-
For syntheses where minimizing racemization is the absolute priority, especially in solution-phase peptide synthesis, EEDQ remains a valuable and reliable choice. Its long track record and the mechanistic understanding of its low racemization potential make it a strong candidate for sensitive substrates.[1]
-
For applications where ease of purification and reagent reusability are paramount, PS-IIDQ is an excellent alternative. The simplification of the work-up process can significantly improve workflow efficiency, particularly in parallel synthesis or library generation. The reported high yields and broad substrate scope further enhance its appeal.[3]
References
Safety Operating Guide
Safe Disposal of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate, a compound that requires careful handling due to its potential health risks.
Hazard Profile and Safety Summary
This compound is classified with significant health hazards. According to its Safety Data Sheet (SDS), it may cause cancer and is suspected of causing genetic defects[1]. Therefore, treating this compound as a hazardous chemical is imperative, and it should never be disposed of down the drain or in regular solid waste. The general principles of handling hazardous chemical waste, including proper identification, segregation, and professional disposal, must be strictly followed[2][3][4].
| Property | Value | Reference |
| Boiling Point | 140-142 °C at 0.2 mm Hg | [5] |
| Density | 1.022 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.523 | [5] |
| GHS Hazard Statements | H350: May cause cancer, H341: Suspected of causing genetic defects | [1] |
| GHS Precautionary Statements | P201: Obtain special instructions before use, P308+P313: IF exposed or concerned: Get medical advice/attention | [1] |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemically resistant gloves, such as nitrile gloves[6].
-
Eye Protection: Safety glasses with side shields or chemical splash goggles[6].
-
Lab Coat: A full-length laboratory coat to protect from potential spills[6].
All handling of this substance for disposal should be performed within a certified chemical fume hood to prevent inhalation of any vapors.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions[3].
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container made of a compatible material. The label must read "Hazardous Waste" and include the full chemical name: "this compound"[4][6].
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent. The container must be labeled as "Hazardous Waste" and list all components of the solution with their approximate percentages[6]. Do not mix with other, incompatible waste streams[7].
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper contaminated with the compound should be collected in a separate, sealed bag or container. This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris"[4][6].
-
Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste after relabeling[4].
Step 3: Storage of Hazardous Waste
Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup. The storage area should be secure and away from potential hazards. Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks[6].
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][6]. Provide them with a complete inventory of the waste collected.
Disposal Workflow
A logical workflow for the safe disposal of the specified chemical.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. 38428-14-7 CAS MSDS (Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.
Immediate Safety Information
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is suspected of causing genetic defects and may cause cancer[1]. It can also cause skin, eye, and respiratory irritation[2].
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact with the chemical. Inspect gloves for any signs of degradation or punctures before use. |
| Eye Protection | Chemical splash goggles | To protect eyes from accidental splashes of solutions or contact with airborne particles. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities. |
| Respiratory Protection | N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges | Recommended when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated. |
| Face Protection | Face shield (to be worn over chemical splash goggles) | Recommended when there is a high risk of splashes, such as during bulk transfers or reactions. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.
-
Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
2. Handling:
-
Weighing: When weighing the solid compound, do so within the chemical fume hood to prevent the inhalation of any fine powders.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid all direct contact with the substance.
3. Post-Handling Procedures:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the work area.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour any amount down the drain.
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store hazardous waste in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
